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  • Product: Boc-L-Lys(Fmoc)(Me)-OH

Core Science & Biosynthesis

Foundational

The Structural and Synthetic Paradigm of Boc-L-Lys(Fmoc)(Me)-OH: A Technical Guide for Advanced Peptide Engineering

Executive Summary In the rapidly evolving landscape of peptide therapeutics and epigenetic research, the demand for highly specialized, orthogonally protected amino acid building blocks has surged. Boc-L-Lys(Fmoc)(Me)-OH...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptide therapeutics and epigenetic research, the demand for highly specialized, orthogonally protected amino acid building blocks has surged. Boc-L-Lys(Fmoc)(Me)-OH (CAS: 2237216-41-8) represents a sophisticated structural paradigm designed to overcome the limitations of standard solid-phase peptide synthesis (SPPS). By reversing the traditional protection scheme and introducing a permanent site-specific methylation, this molecule empowers chemists to construct complex branched architectures, cyclic peptides, and epigenetically modified probes with surgical precision.

This whitepaper deconstructs the structural anatomy, mechanistic causality, and field-proven protocols for deploying Boc-L-Lys(Fmoc)(Me)-OH in advanced synthetic workflows.

Molecular Anatomy and Structural Deconstruction

To master the application of Boc-L-Lys(Fmoc)(Me)-OH, one must first understand its precise molecular architecture. The molecule is an engineered derivative of the essential amino acid L-lysine, characterized by three distinct functional domains:

  • The

    
    -Amino Domain (N2):  Protected by a tert-butyloxycarbonyl (Boc)  group. Unlike standard Fmoc-SPPS building blocks, the 
    
    
    
    -amine here is acid-labile and base-stable.
  • The

    
    -Amino Domain (N6):  Protected by a 9-fluorenylmethoxycarbonyl (Fmoc)  group. This side-chain protection is base-labile and acid-stable, providing true orthogonality against the 
    
    
    
    -Boc group.
  • The

    
    -Methyl Modification:  The 
    
    
    
    -nitrogen is permanently mono-methylated. In its protected state, this nitrogen acts as a tertiary amine (bonded to the
    
    
    -carbon, the methyl group, and the Fmoc group). Upon Fmoc removal, it becomes a sterically hindered secondary amine.

This unique configuration (IUPAC: N6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-N6-methyl-L-lysine) allows for highly selective chemical interventions that are impossible with standard Fmoc-Lys(Boc)-OH derivatives .

G Core L-Lysine Backbone (Chiral Center) AlphaN Alpha-Amine (N2) Core->AlphaN EpsilonN Epsilon-Amine (N6) Core->EpsilonN Carboxyl Carboxyl Group (C1) Core->Carboxyl Boc Boc Protection (Acid-Labile) AlphaN->Boc Fmoc Fmoc Protection (Base-Labile) EpsilonN->Fmoc Methyl Methyl Group (Permanent) EpsilonN->Methyl Free Free for Coupling Carboxyl->Free

Molecular architecture and orthogonal protecting groups of Boc-L-Lys(Fmoc)(Me)-OH.

Quantitative Physicochemical Data
PropertyValue
Chemical Name Boc-L-Lys(Fmoc)(Me)-OH
CAS Registry Number 2237216-41-8
Molecular Formula C₂₇H₃₄N₂O₆
Molecular Weight 482.6 g/mol
Appearance White to off-white powder
Optical Rotation

= -7.0 ± 1º (C=1 in DMF)
MDL Number MFCD30491711

Data synthesized from commercial analytical standards , .

Mechanistic Causality: The Strategic Logic of Orthogonality

Why engineer a molecule with reversed protecting groups? The causality lies in the fundamental requirements of orthogonal peptide synthesis .

If a chemist wishes to synthesize a peptide and subsequently build a branch off a lysine side-chain, the side-chain protecting group must be removable without cleaving the peptide from the resin and without deprotecting the main chain.

Boc-L-Lys(Fmoc)(Me)-OH is strategically deployed in two specific scenarios:

  • Boc-SPPS Workflows: In traditional Boc-SPPS, the peptide chain is elongated using TFA to remove

    
    -Boc groups. Because the 
    
    
    
    -Fmoc group is completely stable to TFA, it remains intact throughout the synthesis. Once the main chain is complete, a mild base (20% piperidine) selectively removes the Fmoc group, exposing the
    
    
    -methyl amine for branching.
  • N-Terminal Capping in Fmoc-SPPS: If used in standard Fmoc-SPPS, this amino acid is exclusively coupled as the final (N-terminal) residue . Because its

    
    -amine is Boc-protected, it will not be affected by piperidine. The chemist can then use piperidine to unmask the 
    
    
    
    -amine, attach a fluorophore or modifying group to the side chain, and finally use TFA to simultaneously remove the N-terminal Boc group and cleave the peptide from the resin.
Orthogonal Deprotection Matrix
Functional GroupProtecting GroupLabilityStabilityDeprotection Reagent

-Amine
BocAcid-LabileBase-Stable95% TFA / Scavengers

-Amine
FmocBase-LabileAcid-Stable20% Piperidine in DMF

-Amine
MethylPermanentAcid & Base StableN/A (Integral to target)

Experimental Protocols: A Self-Validating System

Coupling onto an


-methylated secondary amine is notoriously difficult due to severe steric hindrance. Standard coupling reagents (e.g., HBTU) often yield incomplete reactions, leading to deletion sequences. The following protocol is a field-proven, self-validating system designed to ensure high-fidelity coupling and branching.
Protocol: Orthogonal Deprotection and Branching

Step 1: Coupling of Boc-L-Lys(Fmoc)(Me)-OH to the Resin-Bound Peptide

  • Reagents: 3.0 eq Boc-L-Lys(Fmoc)(Me)-OH, 2.9 eq HATU, 6.0 eq DIPEA in anhydrous DMF.

  • Procedure: Pre-activate the amino acid for 3 minutes. Add to the resin and agitate for 60–90 minutes at room temperature.

  • Validation: Perform a standard Kaiser Test . A negative result (yellow) confirms successful coupling to the primary amine of the growing chain.

Step 2: Selective Side-Chain Deprotection (


-Fmoc Removal) 
  • Reagents: 20% Piperidine in DMF (v/v).

  • Procedure: Treat the resin twice (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (6 x 1 min) to remove all traces of piperidine.

  • Validation: Crucial Step. Because the unmasked group is an

    
    -methyl secondary amine, the Kaiser test will yield a false negative. You must  use the Chloranil Test  (which detects secondary amines). A positive result (dark green/blue beads) validates successful Fmoc removal.
    

Step 3: Branching (Coupling onto the sterically hindered


-methyl amine) 
  • Reagents: 5.0 eq of the incoming Fmoc-Amino Acid, 4.9 eq COMU or HATU (highly reactive uronium salts are mandatory), 5.0 eq HOAt, 10.0 eq DIPEA.

  • Procedure: Double coupling is highly recommended (2 x 2 hours). If available, utilize microwave-assisted SPPS (75°C for 15 minutes) to overcome the steric barrier of the

    
    -methyl group.
    
  • Validation: Repeat the Chloranil Test. A negative result (colorless/yellow beads) confirms the secondary amine has been successfully acylated.

Workflow Step1 1. Main Chain Elongation (Resin-bound peptide assembly) Step2 2. N-Terminal Coupling Add Boc-L-Lys(Fmoc)(Me)-OH Step1->Step2 Step3 3. Orthogonal Deprotection 20% Piperidine removes side-chain Fmoc Step2->Step3 Step4 4. Side-Chain Branching Couple to hindered N-epsilon-methyl (Use HATU/COMU) Step3->Step4 Step5 5. Global Cleavage TFA removes alpha-Boc and cleaves from resin Step4->Step5

Orthogonal solid-phase peptide synthesis workflow utilizing Boc-L-Lys(Fmoc)(Me)-OH.

Epigenetic Significance

Beyond complex architectures, Boc-L-Lys(Fmoc)(Me)-OH is a vital tool in epigenetic research. The post-translational methylation of histone lysine residues is a primary mechanism for chromatin remodeling and gene regulation.

Synthesizing histone tail analogs with site-specific mono-methylation is challenging if attempted post-synthetically. By utilizing this pre-methylated building block, researchers can guarantee 100% site-specific mono-methylation fidelity. Furthermore, the


-methylation of the lysine side-chain enhances the proteolytic stability of the resulting peptide, rendering it highly resistant to degradation by trypsin-like proteases—a highly desirable trait for in vivo pharmacokinetic studies.

References

  • Albericio, F. "Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis." Biopolymers, 2000. Available at:[Link]

Exploratory

Synthesis and purification of Boc-L-Lys(Fmoc)(Me)-OH

Technical Whitepaper: Synthesis and Purification of Boc-L-Lys(Fmoc)(Me)-OH Executive Summary & Strategic Context The synthesis of -Boc- -Fmoc- -methyl-L-lysine (Boc-L-Lys(Fmoc)(Me)-OH) represents a specific challenge in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis and Purification of Boc-L-Lys(Fmoc)(Me)-OH

Executive Summary & Strategic Context

The synthesis of


-Boc-

-Fmoc-

-methyl-L-lysine
(Boc-L-Lys(Fmoc)(Me)-OH) represents a specific challenge in organic chemistry: the selective monomethylation of a primary amine in the presence of competing nucleophiles, followed by the installation of orthogonal protecting groups.

This building block is critical for:

  • Epigenetic Research: Synthesizing histone peptides (e.g., H3K4me1, H3K9me1) using Boc-solid phase peptide synthesis (SPPS).

  • Peptidomimetics: Introducing N-methylated backbones to improve metabolic stability and membrane permeability.

  • Orthogonal Synthesis: Allowing base-labile side-chain deprotection (Fmoc removal) while maintaining the acid-labile

    
    -amine protection (Boc), or vice versa.
    

The Core Synthetic Challenge: Direct methylation of primary amines (using methyl iodide) invariably leads to a statistical mixture of mono-, di-, and tri-methylated (quaternary) species. Therefore, this guide prioritizes the "Fukuyama-Mitsunobu" (Nosyl) Strategy , which guarantees exclusively monomethylated products through a sulfonamide intermediate.

Retrosynthetic Analysis

To achieve the target structure 1 , we must disconnect the molecule at the most labile points while preserving the chiral integrity of the L-Lysine


-carbon.
  • Target: Boc-L-Lys(Fmoc)(Me)-OH

  • Disconnection A (Side Chain): The

    
    -Fmoc group is installed last to avoid base-induced degradation during methylation.
    
  • Disconnection B (Methylation): The methyl group is introduced via a sulfonamide scaffold to prevent over-alkylation.

Logical Workflow:



Detailed Synthetic Protocol: The Nosyl Strategy

This route is chosen for its high fidelity in producing mono-methyl amines, avoiding the "over-methylation" pitfall of reductive amination.

Step 1: Preparation of -Boc-L-Lysine

If not purchasing commercially, this must be synthesized via the Copper(II) Chelate method to strictly protect the


-amine and 

-carboxylic acid simultaneously.
  • Reagents: L-Lysine HCl, CuSO

    
    ·5H
    
    
    
    O, Boc
    
    
    O, EDTA (for decopperization).
  • Mechanism: Copper forms a temporary chelate with the

    
    -amino and carboxyl groups, leaving the 
    
    
    
    -amine free for reaction. However, for our target (
    
    
    -Boc), we reverse this: We use standard Schotten-Baumann conditions to Boc-protect the
    
    
    -amine at controlled pH, or start with commercially available Boc-Lys(Z)-OH , then hydrogenate to yield Boc-Lys-OH .
Step 2: Introduction of the Nosyl Group ( -Sulfonylation)

The 2-nitrobenzenesulfonyl (o-NBS or "Nosyl") group acts as both a protecting group and an activator for mono-alkylation.

  • Reagents: Boc-Lys-OH, 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl), NaOH (1M), Dioxane.

  • Protocol:

    • Dissolve Boc-Lys-OH (10 mmol) in Dioxane/H

      
      O (1:1).
      
    • Adjust pH to ~10 using 1M NaOH.[1]

    • Add o-NBS-Cl (1.1 eq) dropwise at 0°C.

    • Maintain pH 9–10. Stir for 2 hours.

    • Workup: Acidify to pH 3 (1M HCl), extract with EtOAc.

  • Checkpoint: The electron-withdrawing nature of the sulfonyl group acidifies the N-H proton (pKa ~10), facilitating the next alkylation step.

Step 3: Site-Selective N-Methylation

This is the critical step. The sulfonamide prevents poly-methylation because the product (


-methyl-sulfonamide) has no remaining acidic protons to deprotonate.
  • Reagents: Boc-Lys(Nosyl)-OH, Methyl Iodide (MeI), K

    
    CO
    
    
    
    , DMF.
  • Protocol:

    • Dissolve intermediate in dry DMF.

    • Add K

      
      CO
      
      
      
      (2.0 eq) and MeI (1.5 eq).
    • Stir at room temperature for 12–16 hours.

    • Why this works: The sulfonamide nitrogen is deprotonated by carbonate and attacks the methyl iodide. Once methylated, it cannot react further.

Step 4: Denosylation (Removal of Sulfonamide)

We must remove the Nosyl group to reveal the secondary amine (


-methyl-lysine).
  • Reagents: Thiophenol (PhSH) or Mercaptoethanol, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DMF.

  • Protocol:

    • Treat the methylated intermediate with PhSH (2.0 eq) and DBU (3.0 eq) in DMF.

    • Stir for 1–2 hours.

    • Mechanism: Nucleophilic aromatic substitution (S

      
      Ar) where the thiolate attacks the aromatic ring of the Nosyl group, releasing SO
      
      
      
      and the free amine.
  • Safety Note: Thiophenol is toxic and malodorous. Use bleach traps.

Step 5: Introduction of Fmoc Protection

Finally, the secondary amine is capped with Fmoc.

  • Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), NaHCO

    
    , Water/Acetone.
    
  • Protocol:

    • Dissolve the crude

      
      -Boc-
      
      
      
      -Me-Lys-OH in Acetone/H
      
      
      O (1:1).
    • Add NaHCO

      
       (2.0 eq) to buffer pH ~8.5.
      
    • Add Fmoc-OSu (1.1 eq).

    • Stir 4 hours.

    • Workup: Acidify to pH 3, extract with EtOAc.

Visualization: The "Nosyl" Synthetic Pathway

The following diagram illustrates the high-fidelity pathway to the target molecule, highlighting the critical intermediate states.

G Start Start: Boc-Lys-OH Nosyl Intermediate 1: Boc-Lys(Nosyl)-OH Start->Nosyl o-NBS-Cl, NaOH (Sulfonylation) Methyl Intermediate 2: Boc-Lys(Nosyl)(Me)-OH Nosyl->Methyl MeI, K2CO3 (Selective Methylation) Amine Intermediate 3: Boc-Lys(Me)-OH Methyl->Amine PhSH, DBU (Denosylation) Target Final Target: Boc-Lys(Fmoc)(Me)-OH Amine->Target Fmoc-OSu, NaHCO3 (Final Protection)

Figure 1: The Fukuyama-Mitsunobu strategy for selective monomethylation of Lysine.

Purification and Characterization

The final product contains a bulky hydrophobic group (Fmoc) and a rotamer-inducing N-methyl group.

Purification Protocol

Since the product is a carboxylic acid, purification via Reverse Phase Flash Chromatography is recommended.

ParameterCondition
Stationary Phase C18 Reverse Phase Silica (Spherical, 20–40 µm)
Mobile Phase A Water + 0.1% Formic Acid (Avoid TFA if Boc is labile, though Boc is usually stable to dilute TFA/H2O)
Mobile Phase B Acetonitrile (MeCN)
Gradient 20% B to 80% B over 30 minutes
Detection UV at 254 nm (Fmoc absorption) and 210 nm (Amide)
Analytical Validation (Self-Validating System)
  • HPLC Purity: >98%.

  • Mass Spectrometry (ESI):

    • Expected [M+H]

      
      : Calculate based on Formula C
      
      
      
      H
      
      
      N
      
      
      O
      
      
      .
    • MW ≈ 598.7 g/mol . Look for peak at 599.7 m/z .

  • NMR Spectroscopy (

    
    H-NMR in DMSO-d
    
    
    
    ):
    • The Rotamer Check: Due to the

      
      -Methyl-Fmoc carbamate, you will likely see split signals  (rotamers) for the 
      
      
      
      -methyl group and the Fmoc protons at room temperature. This is not an impurity.
    • Diagnostic Signal: The

      
      -methyl group typically appears as two singlets (due to cis/trans conformers) around 2.8–2.9 ppm .
      
    • Absence of Over-methylation: Ensure no quaternary ammonium signals (usually sharper, shifted downfield) are present.

Handling and Storage

  • State: White to off-white amorphous powder.

  • Stability: The Boc group is acid-labile; the Fmoc group is base-labile. Avoid exposure to TFA fumes or Ammonia/Piperidine vapors.

  • Storage: -20°C, desiccated.

  • Solubility: Soluble in DMF, DMSO, DCM, and EtOAc. Insoluble in water.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.

  • Boc Sciences. (2024). Lysine as a Versatile Building Block for Peptides and Peptidomimetics.

  • Merck Millipore (Novabiochem). Building Blocks for Solid Phase Peptide Synthesis.

  • Hu, Y., et al. (2007).[2] Concise preparation of N-alpha-Fmoc-N-epsilon-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Amino Acids.[3][4][5][6][7][8][9][][11][12][13] (Note: Ref 4 describes the inverse protecting group strategy, validating the reductive alkylation chemistry adapted here).

Sources

Foundational

Advanced Orthogonal Protection Strategies: A Technical Guide to Boc-L-Lys(Fmoc)(Me)-OH in Peptide Synthesis

Executive Summary In the specialized field of synthetic peptide chemistry, the precise installation of post-translational modifications (PTMs) requires building blocks with uncompromising orthogonal stability. Boc-L-Lys(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the specialized field of synthetic peptide chemistry, the precise installation of post-translational modifications (PTMs) requires building blocks with uncompromising orthogonal stability. Boc-L-Lys(Fmoc)(Me)-OH is a highly specialized amino acid derivative engineered for the site-specific incorporation of mono-methylated lysine (Kme1) into peptide sequences.

While modern peptide synthesis is heavily dominated by Fmoc-chemistry, Boc-Solid Phase Peptide Synthesis (Boc-SPPS) remains the gold standard for synthesizing complex, aggregation-prone sequences and peptide thioesters required for Native Chemical Ligation (NCL) [1]. For researchers assembling large epigenetic proteins (such as modified histones) via NCL, Boc-L-Lys(Fmoc)(Me)-OH is an indispensable tool that allows for seamless chain elongation while preserving the delicate mono-methyl mark on the lysine side chain.

Physicochemical Profiling & Structural Logic

The utility of Boc-L-Lys(Fmoc)(Me)-OH lies in its trifurcated structural logic. The molecule features three distinct functional domains, each governed by a different chemical causality:

  • N-α-Amine (Boc-Protected): Acid-labile. It is temporarily removed during each cycle of Boc-SPPS using Trifluoroacetic Acid (TFA) to allow the peptide chain to elongate.

  • N-ε-Amine (Fmoc-Protected): Base-labile. It remains completely stable during the repeated acidic TFA treatments of the Boc-SPPS workflow, preventing premature side-chain reactions [2].

  • N-ε-Methyl Group: The permanent PTM payload. Protected by the Fmoc group, it is shielded from over-methylation or acylation during synthesis.

Quantitative Data Summary

To ensure accurate stoichiometry and procurement, the physicochemical properties of this building block are summarized below:

PropertySpecification
Chemical Name N-α-Boc-N-ε-Fmoc-N-ε-methyl-L-lysine
CAS Number 2237216-41-8
Molecular Weight 482.57 g/mol
Molecular Formula C₂₇H₃₄N₂O₆
MDL Number MFCD30491711
Appearance White powder
Storage Conditions ≤ -4 °C, desiccated

Critical Procurement Insight (Expertise & Experience): A frequent point of failure in epigenetic peptide synthesis is the misidentification of isomers. Researchers must strictly differentiate Boc-L-Lys(Fmoc)(Me)-OH (CAS: 2237216-41-8; used in Boc-SPPS) from its inverse counterpart, Fmoc-L-Lys(Boc,Me)-OH (CAS: 951695-85-5; used in Fmoc-SPPS) [3]. Utilizing the Fmoc-α-amine variant in a Boc-SPPS workflow will result in immediate chain termination upon TFA exposure.

Mechanistic Role in Epigenetic Peptide Synthesis

Lysine methylation is a hallmark epigenetic modification regulating chromatin structure and gene expression (e.g., H3K4me1, H3K9me1). Synthesizing Kme1 peptides is notoriously difficult because free mono-methylamines are highly nucleophilic and prone to over-methylation (forming Kme2 or Kme3) or unwanted acylation during peptide coupling.

By utilizing Boc-L-Lys(Fmoc)(Me)-OH, the secondary amine is sterically and electronically masked by the Fmoc group. This provides true orthogonality. The researcher can assemble the entire peptide backbone using acid-catalyzed Boc-deprotection, and subsequently unmask the side-chain using a mild base (piperidine) only when desired.

OrthogonalLogic A Boc-L-Lys(Fmoc)(Me)-OH (Intact Building Block) B N-α-Amine Exposed (Chain Elongation) A->B 100% TFA (Acid Cleavage) C N-ε-Methylamine Exposed (Side-Chain Modification) A->C 20% Piperidine (Base Cleavage)

Diagram 1: Orthogonal deprotection logic of Boc-L-Lys(Fmoc)(Me)-OH.

Experimental Protocol: Boc-SPPS Incorporation and Unmasking

To guarantee high-fidelity incorporation, the following self-validating protocol outlines the coupling and orthogonal unmasking of Boc-L-Lys(Fmoc)(Me)-OH during Boc-SPPS.

Step-by-Step Methodology

Step 1: Amino Acid Activation and Coupling

  • Reagents: 3.0 eq. Boc-L-Lys(Fmoc)(Me)-OH, 3.0 eq. HATU, 6.0 eq. DIPEA in anhydrous DMF.

  • Causality: HATU is selected over standard DIC/HOBt because the bulky Fmoc and methyl groups on the side chain can induce local steric hindrance. HATU provides superior reaction kinetics, ensuring complete coupling of this high-value building block.

  • Validation Checkpoint: Perform a Kaiser test after 45 minutes. A yellow result (negative for primary amines) validates successful coupling. A blue result necessitates a double-coupling step.

Step 2: N-α Boc Deprotection

  • Reagents: 100% Trifluoroacetic Acid (TFA) for 2 × 5 minutes.

  • Causality: Cleaves the N-α Boc group to expose the primary amine for the next amino acid addition. The Fmoc group on the lysine side chain remains 100% intact during this acidic treatment [1].

Step 3: Orthogonal Unmasking of N-ε-Methylamine (Optional On-Resin)

  • Reagents: 20% Piperidine in DMF for 2 × 10 minutes.

  • Causality: If the researcher intends to attach a fluorophore specifically to the Kme1 site, piperidine is used to selectively remove the Fmoc group.

  • Validation Checkpoint: Collect the piperidine wash and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful Fmoc removal.

Step 4: Global Cleavage

  • Reagents: Anhydrous Hydrogen Fluoride (HF) containing 5% p-cresol (scavenger) at 0 °C for 1 hour.

  • Causality: HF cleanly severs the peptide from the MBHA/PAM resin and removes global benzyl-based protecting groups, yielding the final Kme1-containing peptide.

SPPSWorkflow S1 1. Peptide Coupling Activate & Attach Amino Acid S2 2. N-α Boc Deprotection TFA / DCM Treatment S1->S2 S3 3. Chain Assembly Repeat Steps 1 & 2 S2->S3 S4 4. N-ε Fmoc Deprotection 20% Piperidine / DMF S3->S4 S5 5. Global Cleavage Anhydrous HF Treatment S4->S5

Diagram 2: Step-by-step Boc-SPPS workflow incorporating Boc-L-Lys(Fmoc)(Me)-OH.

Analytical Validation & Quality Control

Following global cleavage and ether precipitation, the crude peptide must be validated to ensure the integrity of the Kme1 modification.

  • Mass Spectrometry (LC-MS): The successful incorporation of the mono-methyl lysine will present a highly specific mass shift of +14.015 Da relative to the wild-type (unmethylated) lysine sequence.

  • RP-HPLC: Due to the added hydrophobicity of the methyl group, the Kme1-peptide will typically exhibit a slight rightward retention time shift (eluting later) compared to the unmethylated control on a C18 column.

References

Exploratory

Solubility Profile and Experimental Workflows for Boc-L-Lys(Fmoc)(Me)-OH in Solid-Phase Peptide Synthesis

Executive Summary As a Senior Application Scientist, I frequently encounter challenges regarding the solvation thermodynamics of highly functionalized, orthogonally protected amino acids. Boc-L-Lys(Fmoc)(Me)-OH (Molecula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges regarding the solvation thermodynamics of highly functionalized, orthogonally protected amino acids. Boc-L-Lys(Fmoc)(Me)-OH (Molecular Weight: 482.57 g/mol ) is a premier building block utilized for the introduction of N-methylated lysine residues, the construction of branched peptide architectures, and the synthesis of post-translational modification (PTM) mimics[]. This whitepaper provides a rigorous, self-validating framework for understanding and optimizing the solubility of this specific derivative across various solvent systems.

(Note on Isomeric Data: While empirical literature often highlights the α-Fmoc, ε-Boc isomer, CAS 951695-85-5[2], the thermodynamic solubility principles discussed herein apply equally to the α-Boc, ε-Fmoc configuration due to their identical molecular weight, lipophilicity, and hydrogen-bonding capacity[3].)

Chemical Profiling & Structural Implications

The solubility behavior of Boc-L-Lys(Fmoc)(Me)-OH is dictated by three structural pillars, which must be understood to predict its behavior in solution:

  • The Fluorenylmethyloxycarbonyl (Fmoc) Group: Located on the epsilon amine, this is a massive, planar, and highly lipophilic aromatic system that drives strong hydrophobic interactions and dense crystal lattice packing.

  • The tert-Butyloxycarbonyl (Boc) Group: Located on the alpha amine, this bulky aliphatic moiety further increases the molecule's lipophilicity and steric hindrance.

  • The N-ε-Methyl Group: Crucially, the methylation of the epsilon amine removes a hydrogen bond donor[4]. In unmethylated protected lysines, intermolecular hydrogen bonding between carbamate groups can lead to poor solubility and gelation. The N-methyl group disrupts this network, theoretically lowering the energetic barrier to dissolution. However, the sheer hydrophobic bulk of the Fmoc and Boc groups necessitates the use of highly polar, aprotic solvents to achieve the 0.2 M – 0.5 M concentrations required for efficient Solid-Phase Peptide Synthesis (SPPS)[5].

Quantitative Solubility Data across Solvent Classes

The selection of an appropriate solvent is the most critical parameter in preventing reaction failure due to incomplete dissolution or premature peptide aggregation[5].

Solvent ClassSpecific SolventSolubility ProfileSPPS Utility & Mechanistic Notes
Polar Aprotic N,N-Dimethylformamide (DMF)>100 mg/mL (Excellent)Primary solvent. High dipole moment efficiently solvates polar carbamate linkages[3].
Polar Aprotic N-Methyl-2-pyrrolidone (NMP)>100 mg/mL (Excellent)Superior alternative for disrupting severe peptide aggregation during chain elongation[3].
Polar Aprotic Dimethyl Sulfoxide (DMSO)>100 mg/mL (Excellent)Used as a co-solvent (10-20%) for highly difficult sequences; high viscosity limits standalone use[6].
Halogenated Dichloromethane (DCM)20 - 50 mg/mL (Moderate)Lower dielectric constant limits primary use; often mixed with DMF to tune solvation[3].
Protic Methanol (MeOH) / Ethanol<10 mg/mL (Poor)Unsuitable for SPPS; protic nature clashes with the lipophilic bulk of the protecting groups.
Aqueous Water (H2O)InsolubleUtilized only during final global deprotection and peptide precipitation workflows[4].
Solvation Thermodynamics & Mechanistic Causality

Why do 3 succeed where DCM struggles? The efficacy of DMF and NMP lies in their high dielectric constants and lack of hydrogen bond donors[3]. These solvents operate via a self-validating thermodynamic mechanism: their strong dipole moments (e.g., DMF = 3.82 D) stabilize the polar intermediate states during carboxyl activation (such as O-acylisourea formation), while their methyl groups interact favorably with the hydrophobic Fmoc and Boc moieties via dispersion forces[6].

Conversely, DCM lacks the hydrogen-bond accepting capability required to fully disrupt the solute-solute interactions of the protected amino acid. While it can dissolve the lipophilic portions of the molecule, it fails to stabilize the polar core, leading to potential kinetic bottlenecks and aggregation during coupling[3].

Experimental Workflows: Solubility Testing & SPPS Integration

To ensure absolute scientific integrity and reproducibility, the following self-validating protocol must be employed when preparing Boc-L-Lys(Fmoc)(Me)-OH for coupling.

Protocol 1: Standard Dissolution and Activation

  • Gravimetric Preparation: Accurately weigh the required mass of Boc-L-Lys(Fmoc)(Me)-OH to achieve a 0.2 M to 0.5 M concentration.

  • Primary Solvation: Add 80% of the final target volume of anhydrous, amine-free DMF or NMP. Causality Note: Amine-free solvents are mandatory; trace secondary amines (like dimethylamine in degrading DMF) will cause premature Fmoc cleavage[6].

  • Physical Agitation: Vortex the suspension vigorously for 60 seconds. If particulates remain, subject the vial to ultrasonic bath sonication for 5-minute intervals[3].

  • Thermal Assistance (Conditional): If dissolution is incomplete, gently warm the solution to 30–35°C. Do not exceed 40°C to prevent thermal degradation or racemization during subsequent activation[3].

  • Activation: Once a visually clear solution is confirmed, add the coupling reagents (e.g., DIC and OxymaPure) immediately prior to introduction to the resin.

SolventWorkflow Start Weigh Boc-L-Lys(Fmoc)(Me)-OH Primary Add Primary Solvent (Anhydrous DMF/NMP) Start->Primary Check Visual Inspection (Clear Solution?) Primary->Check Activate Proceed to Activation (e.g., DIC/Oxyma) Check->Activate Yes CoSolvent Add Co-solvent (DCM or 10% DMSO) Check->CoSolvent No Sonicate Vortex & Sonicate (Max 35°C) CoSolvent->Sonicate Sonicate->Check

Logical workflow for solvent selection and dissolution of Boc-L-Lys(Fmoc)(Me)-OH.

Orthogonal Protection Strategy & Troubleshooting

The true power of Boc-L-Lys(Fmoc)(Me)-OH lies in its 7[7]. The Boc group is strictly acid-labile, while the Fmoc group is strictly base-labile[7]. This allows researchers to selectively expose either the alpha or epsilon amine without disturbing the other, facilitating complex branching or site-specific modifications.

Troubleshooting Poor Dissolution: If solubility issues persist even in pure DMF, the root cause is almost always solvent degradation (moisture absorption) rather than the amino acid itself[3]. Old solvents drastically reduce the solubility of highly lipophilic protected amino acids. Always use fresh, molecular-sieve dried solvents to maintain the self-validating integrity of the synthesis loop.

OrthogonalProtection Compound Boc-L-Lys(Fmoc)(Me)-OH Incorporated in Peptide Path1 20% Piperidine / DMF Compound->Path1 Base-labile Path2 TFA / Scavengers Compound->Path2 Acid-labile Result1 Fmoc Cleaved (ε-amine exposed for branching) Path1->Result1 Result2 Boc Cleaved (α-amine exposed for extension) Path2->Result2

Orthogonal deprotection pathways for Boc-L-Lys(Fmoc)(Me)-OH in peptide synthesis.

References

Sources

Foundational

The Epigenetic Code: Discovery, Mechanisms, and Analysis of Methylated Lysine Derivatives

As a Senior Application Scientist navigating the complexities of epigenetics and proteomics, I have designed this technical whitepaper to provide a comprehensive, causality-driven analysis of methylated lysine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of epigenetics and proteomics, I have designed this technical whitepaper to provide a comprehensive, causality-driven analysis of methylated lysine derivatives. Moving beyond superficial summaries, this guide synthesizes the historical genesis of lysine methylation, the biochemical machinery governing its dynamic state, its clinical translation into targeted therapeutics, and the rigorous analytical workflows required for its quantification.

The Genesis of Lysine Methylation: A Historical Continuum

The paradigm of protein post-translational modifications (PTMs) was fundamentally altered by the discovery of lysine methylation. Originally viewed as a static, irreversible modification, decades of rigorous biochemical investigation have revealed a highly dynamic regulatory system.

The timeline of discovery is anchored by four pivotal breakthroughs:

  • 1959 - The Chemical Discovery: R.P. Ambler and M.W. Rees first identified

    
    -N-methyllysine in the flagellin protein of Salmonella typhimurium, providing the first structural proof of protein methylation in living cells[1].
    
  • 1964 - The Functional Hypothesis: V.G. Allfrey and colleagues demonstrated that histones undergo methylation and acetylation, proposing the groundbreaking hypothesis that these modifications regulate RNA synthesis and gene expression[2].

  • 2000 - The First "Writer": Rea et al. isolated SUV39H1, identifying it as the first histone lysine methyltransferase (KMT). This established the direct biochemical link between specific enzymes, histone H3 lysine 9 (H3K9) methylation, and heterochromatin formation[3].

  • 2004 - The First "Eraser": The dogma that histone methylation was a permanent epigenetic mark was shattered when Shi et al. discovered Lysine-Specific Demethylase 1 (LSD1/KDM1A), proving that lysine methylation is a reversible, enzymatically regulated process[4].

Historical_Timeline A 1959 Ambler & Rees Discovery in Flagellin B 1964 Allfrey et al. Histone Methylation & RNA A->B C 2000 Rea et al. SUV39H1 (First KMT) B->C D 2004 Shi et al. LSD1 (First KDM) C->D

Figure 1: Chronological milestones in the discovery of lysine methylation.

Biochemical Machinery: Writers, Readers, and Erasers

The functional consequence of lysine methylation—whether mono- (me1), di- (me2), or tri-methylated (me3)—is dictated by a tripartite system of specialized proteins. The causality of gene regulation relies entirely on the interplay between these three classes of effectors.

  • Writers (Lysine Methyltransferases - KMTs): Enzymes containing SET domains (e.g., SUV39H1, EZH2) transfer methyl groups from S-adenosylmethionine (SAM) to the

    
    -amino group of target lysines.
    
  • Erasers (Lysine Demethylases - KDMs): Enzymes such as LSD1 (flavin-dependent) and Jumonji C (JmjC) domain-containing proteins (Fe(II)/

    
    -ketoglutarate-dependent) catalyze the oxidative removal of methyl groups.
    
  • Readers: Effector proteins containing specialized domains (e.g., Chromodomains, Tudor domains, PHD fingers) that physically recognize and bind to specific methylated lysine residues, recruiting secondary chromatin-remodeling complexes.

Mechanistic_Pathway Unmod Unmodified Lysine (Chromatin) Mod Methylated Lysine (Mono-, Di-, Tri-) Unmod->Mod SAM to SAH Mod->Unmod FAD/Fe(II) Reader Readers e.g., Chromodomains (Binds Methyl) Mod->Reader Writer Writers (KMTs) e.g., SUV39H1, EZH2 (Adds Methyl) Writer->Unmod Eraser Erasers (KDMs) e.g., LSD1, JMJDs (Removes Methyl) Eraser->Mod Effect Gene Expression Regulation Reader->Effect

Figure 2: The dynamic Writer-Reader-Eraser mechanistic pathway of lysine methylation.

Clinical Translation and Drug Development

The realization that epigenetic dysregulation drives oncogenesis has catalyzed the development of small-molecule inhibitors targeting KMTs and KDMs. A landmark achievement in this space is the targeting of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which tri-methylates H3K27 to repress transcription.

In 2020, the FDA granted accelerated approval to Tazemetostat , a first-in-class EZH2 inhibitor, for the treatment of epithelioid sarcoma and relapsed/refractory follicular lymphoma harboring EZH2 mutations[5]. By inhibiting EZH2, Tazemetostat prevents aberrant H3K27 hypermethylation, restoring the expression of tumor suppressor genes.

Quantitative Summary of Key Lysine Methyltransferases
Enzyme (Nomenclature)Primary Histone TargetTranscriptional ConsequenceAssociated MalignanciesTargeted Therapeutics
SUV39H1 (KMT1A) H3K9me2 / me3Repression (Heterochromatin)Leukemia, MelanomaChaetocin (Preclinical)
EZH2 (KMT6A) H3K27me3Repression (Polycomb)Follicular Lymphoma, SarcomaTazemetostat (FDA Approved)
DOT1L (KMT4) H3K79me1 / me2 / me3Activation / ElongationMLL-rearranged LeukemiaPinometostat (Clinical Trials)
SETD1A/B (COMPASS) H3K4me2 / me3Activation (Promoters)Breast Cancer, Gastric CancerWDR5 Inhibitors (Preclinical)

Experimental Methodology: High-Resolution Mass Spectrometry Profiling

To accurately quantify histone methylation states, researchers must overcome the highly basic nature of histone tails. Standard trypsin digestion of unmodified histones yields ultra-short, hydrophilic peptides (2-4 amino acids) that fail to bind to reverse-phase liquid chromatography (LC) columns.

As an application scientist, I mandate the use of a hybrid chemical derivatization strategy (Propionylation) [6]. This protocol is designed as a self-validating system, ensuring that experimental artifacts do not confound quantitative data.

Step-by-Step Protocol: Bottom-Up MS with Chemical Derivatization

Step 1: Nuclear Isolation & Acid Extraction

  • Action: Lyse cells in a hypotonic buffer containing 0.2% NP-40. Pellet nuclei, then extract histones overnight using 0.2M

    
    . Precipitate with trichloroacetic acid (TCA).
    
  • Causality: Histones are highly basic and tightly bound to the negatively charged DNA phosphate backbone. Acid extraction neutralizes the DNA, releasing the positively charged histones while precipitating non-basic nuclear proteins, ensuring high sample purity.

Step 2: First Chemical Derivatization (Propionylation)

  • Action: Resuspend histones in 100 mM ammonium bicarbonate. Add propionic anhydride mixed with isopropanol (1:3 v/v). Adjust pH to 8.0 with ammonium hydroxide. Incubate at 37°C for 30 minutes.

  • Causality: Propionic anhydride reacts selectively with the

    
    -amino groups of unmodified and mono-methylated lysines, adding a propionyl group (+56.026 Da). Di- and tri-methylated lysines are sterically hindered and do not react. This neutralizes the positive charge on lysine, completely blocking subsequent trypsin cleavage at these sites.
    
  • Self-Validation Checkpoint: Analyze a 1 µL aliquot via direct infusion MS. The complete absence of unmodified lysine mass peaks confirms 100% derivatization efficiency. If unmodified peaks remain, the reagent has hydrolyzed, and the step must be repeated before irreversible digestion.

Step 3: Trypsin Digestion

  • Action: Add sequencing-grade modified trypsin (1:50 enzyme-to-protein ratio) and digest overnight at 37°C.

  • Causality: Because all lysines are chemically blocked or heavily methylated, trypsin is forced to cleave exclusively at the C-terminus of arginine residues. This generates peptides of 10–20 amino acids—the optimal length and hydrophobicity for LC-MS/MS detection[6].

Step 4: Second Propionylation

  • Action: Repeat the propionylation reaction (Step 2) on the digested peptide mixture.

  • Causality: Trypsin cleavage exposes new peptide N-termini. Propionylating these newly formed primary amines increases the overall hydrophobicity of the peptides, significantly improving their retention and separation on the C18 reverse-phase column.

Step 5: LC-MS/MS Acquisition & Data Analysis

  • Action: Separate peptides using nano-LC and analyze via high-resolution Orbitrap mass spectrometry. Calculate relative PTM abundance by integrating the area under the curve (AUC) for extracted ion chromatograms (XICs).

  • Causality: High-resolution mass accuracy (<5 ppm) is strictly required to distinguish between isobaric modifications, such as acetylation (mass shift: +42.0106 Da) versus tri-methylation (mass shift: +42.0470 Da), ensuring unambiguous PTM assignment.

MS_Workflow Nuc Nuclear Isolation Ext Acid Extraction Nuc->Ext Prop1 Propionylation (Blocks unmod/mono K) Ext->Prop1 Dig Trypsin Digestion Prop1->Dig Prop2 2nd Propionylation (Blocks new N-terms) Dig->Prop2 LCMS LC-MS/MS Analysis Prop2->LCMS

Figure 3: Bottom-up mass spectrometry workflow utilizing dual propionylation for histone PTMs.

References

1.[1] Intriguing Origins of Protein Lysine Methylation: Influencing Cell Function Through Dynamic Methylation. Oxford Academic. 2.[2] Acetylation and Methylation of Histones and Their Possible Role in the Regulation of RNA Synthesis. PubMed / NIH. 3.[3] RNA-dependent stabilization of SUV39H1 at constitutive heterochromatin. eLife Sciences. 4.[4] The Discovery of Histone Demethylases. PMC / NIH. 5.[5] FDA granted accelerated approval to tazemetostat for follicular lymphoma. U.S. Food and Drug Administration (FDA). 6.[6] Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method. PMC / NIH.

Sources

Exploratory

The Methyl-Lysine Code: Mechanisms, Detection, and Therapeutic Targeting

Executive Summary For decades, lysine methylation was viewed almost exclusively through the lens of the "histone code," a static epigenetic indexing system. That paradigm has shifted.[1] We now understand lysine methylat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, lysine methylation was viewed almost exclusively through the lens of the "histone code," a static epigenetic indexing system. That paradigm has shifted.[1] We now understand lysine methylation as a dynamic, reversible post-translational modification (PTM) that regulates non-histone proteins—including tumor suppressors like p53 and signaling effectors like NF-κB—with a complexity rivaling phosphorylation.

This guide provides a technical deep-dive for researchers and drug developers. It moves beyond basic definitions to explore the structural enzymology of methyltransferases (KMTs), the "reader" domains that decode these marks, and the precise proteomic workflows required to detect them. Finally, we analyze the therapeutic landscape, focusing on the development of highly selective KMT inhibitors.

Part 1: Mechanistic Foundations

The Enzymatic Architecture

Lysine methylation is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the ε-amino group of a lysine residue. Unlike acetylation, which neutralizes the positive charge, methylation preserves the charge while increasing hydrophobicity and steric bulk. This alteration is subtle yet sufficient to modulate protein-protein interactions (PPIs).

The enzymes governing this process fall into two distinct structural classes:

  • SET Domain Superfamily: Characterized by a conserved ~130 amino acid domain (Su(var)3-9, Enhancer-of-zeste, Trithorax).[2] The catalytic core contains a knot-like structure that threads the lysine substrate into a channel where SAM binds.[1]

    • Mechanism:[1][3][4] The lysine channel steric constraints determine whether the product is mono-, di-, or tri-methylated.

  • Seven-β-Strand (Non-SET) Family: The primary member is DOT1L .[1] Structurally resembling arginine methyltransferases, these enzymes do not possess a SET domain and bind SAM in an open pocket.

The Writer-Eraser-Reader Paradigm

The functional output of methylation is dictated by a tripartite system.

  • Writers (KMTs): Deposit the methyl mark.

  • Erasers (KDMs): Remove the mark.

    • LSD1 (KDM1A): Flavin-dependent amine oxidase; only demethylates mono- and di-methyl lysines.[1]

    • JmjC Domain (KDM2-7): Fe(II) and α-ketoglutarate-dependent hydroxylases; can demethylate all three states (me1/me2/me3).[1]

  • Readers: Effector proteins containing specialized domains (Chromodomain, PHD finger, Tudor, MBT, PWWP) that dock onto specific methyl-lysine states.[5][6]

MethylationCycle cluster_0 The Methylation Cycle SAM SAM (Cofactor) Writer Writer (KMT) (e.g., EZH2, SETD7) SAM->Writer SAH SAH (Byproduct) Lys Lysine (K) Kme Methyl-Lysine (Kme1/2/3) Lys->Kme Methylation Kme->Lys Demethylation Reader Reader Complex (e.g., Chromodomain) Kme->Reader Recruitment Writer->SAH Writer->Kme Catalyzes Eraser Eraser (KDM) (e.g., LSD1, JmjC) Eraser->Lys Catalyzes

Figure 1: The dynamic cycle of lysine methylation showing the interplay between enzymatic writers/erasers and the recruitment of reader proteins.

Part 2: Functional Landscapes (Beyond Histones)

While histone methylation regulates chromatin compaction, non-histone methylation regulates protein stability and signaling crosstalk. The tumor suppressor p53 serves as the archetype for this regulation.[1][7]

Deep Dive: The p53 Methylation Code

p53 is heavily modified at its C-terminal regulatory domain.[1] These modifications do not occur in isolation; they compete and cooperate to dictate cell fate (arrest vs. apoptosis).[1]

  • Activation (K372): SETD7 (Set7/9) monomethylates p53 at K372.[1][8][9] This mark stabilizes p53 in the nucleus and is a prerequisite for subsequent acetylation at K373/K382, leading to p21 activation.

  • Repression (K370): SMYD2 monomethylates K370.[1][4] This mark represses p53 function by inhibiting its binding to gene promoters.[1]

  • Crosstalk: The activating K372me1 mark physically blocks SMYD2 from binding, thereby preventing the deposition of the repressive K370me1 mark. This is a classic "modification cascade."

p53Crosstalk cluster_activation Activation Pathway cluster_repression Repression Pathway p53 p53 C-Terminus SETD7 SETD7 (Writer) p53->SETD7 SMYD2 SMYD2 (Writer) p53->SMYD2 K372me1 K372me1 SETD7->K372me1 Acetylation Acetylation (K373/K382) (via p300) K372me1->Acetylation Promotes K372me1->SMYD2 BLOCKS Stability p53 Stabilization & Activation Acetylation->Stability K370me1 K370me1 SMYD2->K370me1 Inhibition Promoter Binding Inhibited K370me1->Inhibition

Figure 2: Crosstalk on the p53 C-terminus. Note how the activating K372me1 mark inhibits the writer responsible for the repressive K370me1 mark.

Part 3: Technical Workflows (Detection & Analysis)

Detecting lysine methylation is significantly harder than detecting phosphorylation due to the lack of high-affinity pan-methyl antibodies and the subtle mass shift (+14.01 Da per methyl group).

The Gold Standard: 3xMBT Enrichment + SILAC

Standard antibodies often fail to distinguish between mono-, di-, and tri-methyl states. The most robust method utilizes the 3xMBT (Triple Malignant Brain Tumor) domains of L3MBTL1, which act as a "pan-specific" affinity reagent for mono- and di-methylated lysines.

Protocol: Proteome-Wide Methylation Profiling

Objective: Identify differential methylation sites between Control (Light) and Treated (Heavy) cells.[1]

Step 1: SILAC Labeling

  • Culture cells in "Light" (Arg0/Lys0) and "Heavy" (Arg10/Lys8) media for >6 doublings to ensure >98% incorporation.[1]

  • Treat "Heavy" cells with the drug/stimulus of interest.[1]

Step 2: Lysis and Digestion

  • Lyse cells in denaturing buffer (8M Urea).[1]

  • Mix Light and Heavy lysates 1:1.

  • Digest with Trypsin (cleaves C-terminal to Lys/Arg).[1]

    • Note: Methylation can inhibit trypsin cleavage at the modified lysine, resulting in "missed cleavages." This is actually a diagnostic feature in MS analysis.[1]

Step 3: 3xMBT Enrichment (Critical Step)

  • Use recombinant GST-3xMBT domains immobilized on glutathione beads.[1]

  • Incubate peptide mixture with beads at 4°C.

  • Control: Parallel incubation with a D355N mutant (binding-null) to identify non-specific background binders.[1][3][10]

Step 4: LC-MS/MS Analysis

  • Elute peptides and analyze via high-resolution Orbitrap MS.[1]

  • Data Analysis: Search for mass shifts (+14.01, +28.02, +42.03 Da). Filter for peptides enriched in WT-3xMBT vs. D355N-mutant.[1]

Comparison of Detection Methods
FeaturePan-Methyl Antibodies3xMBT Domain EnrichmentTargeted MS (PRM)
Specificity Low (Sequence bias)High (Binds methyl-lysine moiety)Very High (Site-specific)
Coverage LimitedProteome-wide (Mono/Di-me)Single protein/site
Quantitation Semi-quantitative (WB)Quantitative (SILAC/TMT)Absolute Quantitation
Primary Use Initial screeningDiscovery of new sitesValidation of specific sites

Part 4: Therapeutic Targeting

Dysregulated methylation is a hallmark of cancer (e.g., EZH2 overexpression in lymphoma). The drug discovery focus has shifted from broad spectrum inhibitors to highly selective, SAM-competitive small molecules.

Case Study: EZH2 Inhibitors

EZH2 is the catalytic subunit of the PRC2 complex, responsible for H3K27me3 (repressive mark).[11][12]

  • Mechanism: Most clinical inhibitors (Tazemetostat, GSK126) bind to the SAM pocket of the SET domain.

  • Selectivity: Achieved by exploiting subtle differences in the post-SET loop region between EZH2 and the closely related EZH1.[1]

EZH2Inhibition cluster_active Active State cluster_inhibited Inhibited State (Tazemetostat) EZH2_Active EZH2 Enzyme Substrate H3K27 EZH2_Active->Substrate Methylates SAM SAM SAM->EZH2_Active Binds EZH2_Blocked EZH2 Enzyme Inhibitor Tazemetostat Inhibitor->EZH2_Blocked Competes (High Affinity) SAM_Blocked SAM SAM_Blocked->EZH2_Blocked Blocked

Figure 3: Mechanism of Action for SAM-competitive EZH2 inhibitors.

Leading KMT Inhibitors
TargetDrug NameMechanismIC50 (Cell-free)Clinical Status
EZH2 Tazemetostat (EPZ-6438)SAM-competitive~11 nMApproved (Sarcoma/Lymphoma)
EZH2 GSK126SAM-competitive~9.9 nMClinical Trials
DOT1L Pinometostat (EPZ-5676)SAM-competitive~0.6 nMClinical Trials (Leukemia)
G9a UNC0638Substrate competitive~15 nMPreclinical (Tool Compound)

References

  • Biggar, K. K., & Li, S. S. (2015). Non-histone protein methylation as a regulator of cellular signalling and function.[1][13][14][15] Nature Reviews Molecular Cell Biology.[1] Link

  • Carlson, S. M., et al. (2013). Proteome-wide enrichment of proteins modified by lysine methylation.[1][13][14][16] Nature Protocols. Link

  • Chuikov, S., et al. (2004).[1] Regulation of p53 activity through lysine methylation.[1][4][7][17] Nature.[1] Link

  • Huang, J., et al. (2006).[1] Repression of p53 activity by Smyd2-mediated methylation.[1][4] Nature.[1] Link

  • Knutson, S. K., et al. (2012). A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells.[1] Nature Chemical Biology.[1] Link

  • McCabe, M. T., et al. (2012).[1] EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations.[1][18] Nature.[1] Link

  • Ong, S. E., et al. (2004).[1] Identifying and quantifying in vivo methylation sites by heavy methyl SILAC.[1] Nature Methods.[1] Link

  • West, L. E., et al. (2010).[1] The lysine methyltransferase Set7/9 regulates p53 stability and activity.[1][7][17] Proceedings of the National Academy of Sciences. Link

Sources

Foundational

Structural Stability and Storage Dynamics of Boc-L-Lys(Fmoc)(Me)-OH: A Technical Whitepaper

Executive Summary Boc-L-Lys(Fmoc)(Me)-OH ( -Boc- -Fmoc- -methyl-L-lysine) is a highly specialized, orthogonally protected amino acid derivative utilized in advanced solid-phase peptide synthesis (SPPS). It is primarily d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-L-Lys(Fmoc)(Me)-OH (


-Boc-

-Fmoc-

-methyl-L-lysine) is a highly specialized, orthogonally protected amino acid derivative utilized in advanced solid-phase peptide synthesis (SPPS). It is primarily deployed when synthesizing peptides that require site-specific

-methylation, complex branching, or stapling. Because it features two distinct carbamate protecting groups—an acid-labile tert-butyloxycarbonyl (Boc) group and a base-labile fluorenylmethyloxycarbonyl (Fmoc) group—maintaining its structural integrity requires strict environmental controls.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic handling instructions. This guide explores the mechanistic causality behind the compound's degradation pathways and provides field-proven, self-validating protocols to ensure absolute reagent fidelity from receipt to synthesis.

Chemical Architecture & Mechanistic Causality

To understand the storage requirements of Boc-L-Lys(Fmoc)(Me)-OH, one must analyze the distinct vulnerabilities of its functional groups. The stability of this molecule is a delicate equilibrium dictated by pH, temperature, and solvent purity.

The -Boc Group: Acidic Vulnerability

The Boc group protects the


-amine and is highly stable under basic and nucleophilic conditions. However, it is fundamentally vulnerable to acidic environments. Degradation occurs via an 

mechanism
(acid-catalyzed unimolecular alkyl-oxygen cleavage). In the presence of strong acids (e.g., Trifluoroacetic acid), the carbamate oxygen is protonated, leading to the expulsion of a tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas, while the remaining carbamic acid spontaneously decarboxylates into

and the free

-amine.
The -Fmoc Group & N-Methylation Effects: Basic Vulnerability

The Fmoc group protects the


-amine and is cleaved via an E1cb (Elimination Unimolecular conjugate base) mechanism . Mild bases (like piperidine) abstract the acidic proton at the 9-position of the fluorene ring, forming a stabilized cyclopentadienyl anion. This intermediate collapses, expelling dibenzofulvene and 

.

Field-Proven Insight: The presence of the


-methyl group fundamentally alters the local sterics of the molecule. By replacing the secondary carbamate (Fmoc-NH-R) with a tertiary carbamate (Fmoc-N(Me)-R), the rotational isomerism (cis/trans) is restricted, and steric hindrance around the carbonyl core is increased[1]. Consequently, the Fmoc group on an N-methylated amine exhibits slightly slower cleavage kinetics than a standard primary amine, requiring longer deprotection times during SPPS but offering marginally higher stability during long-term storage.

StabilityLogic Parent Boc-L-Lys(Fmoc)(Me)-OH (Stable at Neutral pH) Acid Acidic Environment (e.g., TFA) Parent->Acid pH < 2 (AAL1 Mechanism) Base Basic Environment (e.g., Piperidine/DMF) Parent->Base pH > 9 (E1cb Elimination) AlphaFree H-L-Lys(Fmoc)(Me)-OH + Isobutylene + CO2 Acid->AlphaFree N-α Boc Cleavage EpsilonFree Boc-L-Lys(Me)-OH + Dibenzofulvene + CO2 Base->EpsilonFree N-ε Fmoc Cleavage

Fig 1. Orthogonal cleavage pathways of Boc-L-Lys(Fmoc)(Me)-OH under acidic and basic conditions.

Environmental Degradation Pathways

Beyond intentional deprotection, Boc-L-Lys(Fmoc)(Me)-OH is susceptible to ambient degradation if improperly stored:

  • Moisture-Induced Hydrolysis: Atmospheric moisture can slowly hydrolyze the carbamate linkages over months. This is exacerbated by the hygroscopic nature of the lyophilized powder.

  • Solvent-Mediated Autocatalysis: A common failure point in laboratories is dissolving the compound in old Dimethylformamide (DMF). Over time, DMF degrades into dimethylamine and formic acid. The dimethylamine acts as a secondary base, prematurely triggering the E1cb cleavage of the Fmoc group before the reagent even reaches the peptide synthesizer.

  • Thermal Stress: Elevated temperatures increase the kinetic energy available for spontaneous decarboxylation and oxidation of the fluorenyl ring system.

Optimal Storage Conditions & Shelf-Life Management

Based on structural analogies to orthogonally protected lysine derivatives, strict adherence to temperature and atmospheric controls is non-negotiable[2][3]. The following table synthesizes the quantitative parameters required to maintain >98% purity.

Storage StateTemperatureContainer / Atmospheric ConditionExpected Shelf Life
Lyophilized Powder -20°CSealed, Desiccated (Argon/N₂ backfilled)3 Years[2]
Lyophilized Powder 2-8°CSealed, Desiccated1 Year
Stock Solution (Anhydrous DMSO/DMF)-80°CSealed cryovial, protected from light6 Months - 1 Year[4]
Stock Solution (Anhydrous DMSO/DMF)-20°CSealed cryovial, protected from light1 Month[4]
Working Solution 20-25°COn-deck synthesizer vial< 12 Hours (Use immediately)

Experimental Protocols for Stability Validation

To guarantee trustworthiness in your synthesis pipeline, you must implement self-validating protocols. The following methodologies ensure that the reagent is handled correctly and mathematically verified before use.

Protocol 1: Preparation of Anhydrous Stock Solutions

Causality: Repeated freeze-thaw cycles introduce condensation, leading to hydrolysis. Aliquoting prevents this. Furthermore, using anhydrous, amine-free solvent prevents premature Fmoc cleavage.

  • Equilibration: Remove the bulk powder from -20°C storage and allow it to equilibrate to room temperature (20-25°C) in a desiccator for at least 60 minutes before opening. Do not skip this step; opening cold vials causes immediate atmospheric moisture condensation.

  • Solvent Preparation: Purge a fresh bottle of anhydrous DMF or DMSO (≥99.9% purity) with Argon for 5 minutes.

  • Dissolution: Weigh the required mass of Boc-L-Lys(Fmoc)(Me)-OH and dissolve it to a standard concentration (e.g., 100 mM). Sonicate for 60 seconds if necessary[2].

  • Aliquoting: Divide the solution into single-use cryovials. Blanket the headspace of each vial with Argon, seal tightly, and immediately transfer to -80°C.

Protocol 2: HPLC-UV/MS Purity Assessment (Self-Validating QC)

Causality: If Protocol 1 fails (e.g., moisture or amine contamination occurred), this protocol will detect the specific degradation products (dibenzofulvene or free amines) before they ruin a costly peptide synthesis run.

  • Sample Prep: Dilute a 10 µL aliquot of the stock solution into 990 µL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid (avoid TFA for LC-MS to prevent ion suppression).

  • Chromatography: Inject 5 µL onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Detection & Validation:

    • Monitor UV absorbance at 214 nm (amide bonds) and 301 nm (fluorenyl ring).

    • Pass Criteria: A single major peak (>98% Area) matching the expected mass [M+H]+ of 483.2.

    • Fail Criteria: A peak at 301 nm with a mass of 178.2 indicates dibenzofulvene (Fmoc degradation). A peak missing the 100 Da Boc mass indicates acidic degradation.

QCWorkflow Receipt Reagent Receipt (Dry Ice / Cold Pack) Storage Bulk Storage (-20°C, Argon Purged) Receipt->Storage Immediate Transfer Aliquoting Equilibrate to RT (Prevents Condensation) Storage->Aliquoting As Needed StockPrep Prepare Stock Solution (Anhydrous DMF/DMSO) Aliquoting->StockPrep Dissolution QC HPLC-UV/MS QC (Check Dibenzofulvene) StockPrep->QC 10 µL Aliquot Use Proceed to Synthesis QC->Use Purity ≥ 98% Discard Discard / Repurify QC->Discard Purity < 95%

Fig 2. Self-validating workflow for the storage, preparation, and quality control of stock solutions.

References

  • MedChemExpress. "Fmoc-L-Lys (Boc)
  • TargetMol. "Fmoc-Lys(Boc)-OH - TargetMol". TargetMol.
  • TargetMol. "Boc-Lys(Fmoc)-OH - TargetMol". TargetMol.
  • Chem-Impex. "Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine - Chem-Impex". Chem-Impex.

Sources

Protocols & Analytical Methods

Method

Protocol for incorporating Boc-L-Lys(Fmoc)(Me)-OH into a peptide sequence

An Application Guide for the Strategic Incorporation of Nα-Boc-L-Lys(Nε-Fmoc)(Nε-Me)-OH in Advanced Peptide Synthesis Abstract The site-specific incorporation of post-translationally modified amino acids is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Strategic Incorporation of Nα-Boc-L-Lys(Nε-Fmoc)(Nε-Me)-OH in Advanced Peptide Synthesis

Abstract

The site-specific incorporation of post-translationally modified amino acids is a cornerstone of modern peptide science, enabling the synthesis of complex probes, therapeutic candidates, and research tools that mimic native biological molecules. N-methylation of lysine residues is a critical epigenetic modification that influences protein function and stability. This document provides a comprehensive protocol for the incorporation of Nα-Boc-L-Lys(Nε-Fmoc)(Nε-Me)-OH, a versatile building block designed for Boc-based solid-phase peptide synthesis (SPPS). The orthogonal nature of its protecting groups—an acid-labile Nα-Boc group and a base-labile Nε-Fmoc group—offers unique strategic advantages, permitting selective on-resin modification of the lysine side chain. This guide details the chemical properties, step-by-step incorporation protocols, strategies for side-chain manipulation, and final peptide cleavage and characterization, tailored for researchers in peptide chemistry and drug development.

Introduction: The Strategic Value of Orthogonal Protection

Post-translational modifications (PTMs) dramatically expand the functional repertoire of proteins. Lysine methylation, in particular, is a key regulator of protein-protein interactions and gene expression, making peptides containing methylated lysine residues invaluable for studying epigenetic mechanisms.[1] The synthesis of such peptides requires specialized amino acid derivatives like Nα-Boc-L-Lys(Nε-Fmoc)(Nε-Me)-OH.

The primary advantage of this reagent lies in its orthogonal protection scheme .[] In the context of Boc-based SPPS, the Nα-Boc group serves as the temporary protecting group, removed at each synthesis cycle with a moderately strong acid like trifluoroacetic acid (TFA).[3] The Nε-Fmoc group on the side chain, however, is stable to these acidic conditions but can be selectively removed using a base, such as piperidine.[4] This two-tiered protection strategy is not merely a technical detail; it is a gateway to advanced peptide architectures. It allows the researcher to unmask the lysine side-chain's nucleophilic amine at any desired point in the synthesis to append labels, branching peptide chains, or other moieties, all while the peptide remains anchored to the solid support.[5]

This guide provides the foundational knowledge and detailed protocols to leverage the unique chemistry of this reagent for the successful synthesis of complex, modified peptides.

Reagent Profile and Handling

Proper handling and storage are paramount to ensure the reactivity and purity of the amino acid derivative.

PropertyValue
Chemical Name Nα-(tert-butoxycarbonyl)-Nε-(9-fluorenylmethoxycarbonyl)-Nε-methyl-L-lysine
Synonyms Boc-L-Lys(Fmoc)(Me)-OH
Molecular Formula C₂₇H₃₄N₂O₆
Molecular Weight 482.57 g/mol
CAS Number 951695-85-5[6]
Appearance White to off-white powder[6]
Solubility Soluble in DMF, NMP, DCM, Chloroform[6]
Storage Store at -20°C, protected from light and moisture[6]

Protecting Group Lability:

  • Nα-Boc group: Acid-labile. Removed with ~25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[3]

  • Nε-Fmoc group: Base-labile. Removed with ~20% piperidine in Dimethylformamide (DMF).[4]

Core Protocol: Incorporation via Boc-SPPS

This protocol outlines the incorporation of Boc-L-Lys(Fmoc)(Me)-OH into a growing peptide chain on a solid support using a standard Boc-SPPS strategy.

cluster_0 Boc-SPPS Cycle for Boc-L-Lys(Fmoc)(Me)-OH Resin Peptide-Resin (N-terminal Boc) Deprotection 1. Nα-Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Neutralization 2. Neutralization (e.g., 5% DIPEA in DMF) Deprotection->Neutralization Coupling 3. Coupling Boc-L-Lys(Fmoc)(Me)-OH HATU / DIPEA in DMF/NMP Neutralization->Coupling Capping 4. Capping (Optional) (Acetic Anhydride) Coupling->Capping Result Peptide-Lys(Fmoc)(Me)-Resin (N-terminal Boc) Capping->Result

Caption: Boc-SPPS workflow for a single coupling cycle.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-L-Lys(Fmoc)(Me)-OH

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) of peptide synthesis grade

  • Deprotection Solution: 25-50% Trifluoroacetic Acid (TFA) in DCM

  • Neutralization Solution: 5-10% DIPEA in DMF

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Nα-Boc Deprotection: a. Drain the solvent from the swelled resin. b. Add the Boc deprotection solution (25-50% TFA in DCM) to the resin and agitate for 1-2 minutes. c. Drain and add fresh deprotection solution. Agitate for 20-30 minutes.[3] d. Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.

  • Neutralization: a. Add the neutralization solution (5-10% DIPEA in DMF) to the resin and agitate for 5-10 minutes. b. Drain and wash the resin with DMF (3x).

  • Activation and Coupling:

    • Rationale: The N-methyl group on the lysine side chain, along with the N-methylated peptide backbone that will be formed in the subsequent coupling step, introduces steric hindrance.[7] Standard coupling reagents may be inefficient. HATU is a highly effective reagent for sterically hindered couplings, including those involving N-methylated amino acids.[8][9] a. In a separate vessel, pre-activate the amino acid. Dissolve Boc-L-Lys(Fmoc)(Me)-OH (3-4 equivalents relative to resin loading), HATU (3-4 eq.), and DIPEA (6-8 eq.) in DMF or NMP. b. Allow the activation mixture to react for 5-10 minutes. c. Add the activated amino acid solution to the drained, neutralized resin. d. Agitate the reaction vessel for 1-4 hours at room temperature. e. Monitoring: Perform a qualitative test (e.g., TNBS test) to confirm the absence of primary amines. Note: The Kaiser test is not suitable as it does not react with the secondary amine of a newly formed N-methylated peptide bond. f. Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, perform a capping step using a solution of acetic anhydride and DIPEA in DMF for 20-30 minutes.[10]

On-Resin Side-Chain Modification: Leveraging Orthogonality

The presence of the base-labile Fmoc group on the lysine side chain is the key to post-synthesis modification. This allows for the selective deprotection and subsequent functionalization of the Nε-methylamino group.

cluster_1 Selective Side-Chain Deprotection & Modification Start Peptide-Lys(Fmoc)(Me)-Resin Fmoc_Deprotection 1. Nε-Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash 2. Wash (DMF, DCM) Fmoc_Deprotection->Wash Modification 3. On-Resin Modification (e.g., Biotin, Fluorophore) + Coupling Reagents Wash->Modification Final_Product Modified-Peptide-Lys(Me)-Resin Modification->Final_Product

Sources

Application

Application Note: Boc-L-Lys(Fmoc)(Me)-OH in Epigenetic Research

This guide details the application of Boc-L-Lys(Fmoc)(Me)-OH , a specialized orthogonal building block for Solid-Phase Peptide Synthesis (SPPS). Advanced Protocols for Site-Specific Methyl-Lysine Peptide Synthesis Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Boc-L-Lys(Fmoc)(Me)-OH , a specialized orthogonal building block for Solid-Phase Peptide Synthesis (SPPS).

Advanced Protocols for Site-Specific Methyl-Lysine Peptide Synthesis

Executive Summary & Reagent Profile

Boc-L-Lys(Fmoc)(Me)-OH is a highly specialized amino acid derivative used in Boc-chemistry Solid-Phase Peptide Synthesis (Boc-SPPS) . It enables the precise incorporation of a monomethylated lysine (Kme1) residue into histone peptides.

Unlike standard building blocks, this reagent features a unique orthogonal protection scheme:

  • 
    -Amino Protection: Boc  (tert-butyloxycarbonyl), labile to Trifluoroacetic Acid (TFA).
    
  • 
    -Amino Protection: Fmoc  (9-fluorenylmethoxycarbonyl), labile to Piperidine (Base).
    
  • 
    -Modification: Methyl  group (fixed).
    
Critical Technical Distinction

Researchers often confuse this reagent with Fmoc-Lys(Boc)(Me)-OH (CAS 951695-85-5), which is the standard for Fmoc-SPPS.

  • Use Boc-L-Lys(Fmoc)(Me)-OH when performing Boc-SPPS (HF cleavage) or when you require on-resin side-chain deprotection without cleaving the peptide.

  • Key Application: Synthesis of "tunable" histone libraries where the monomethylated site can be selectively accessed on-resin for further modification (e.g., conversion to dimethyl/trimethyl states or fluorophore labeling) before final cleavage.

Physicochemical Properties
PropertySpecification
Chemical Name

-Boc-

-Fmoc-

-methyl-L-lysine
Molecular Formula

Molecular Weight ~482.6 g/mol
Solubility Soluble in DMF, DCM, NMP
Storage -20°C, Desiccated (Hygroscopic)
Stability Stable to TFA (Boc removal conditions); Labile to 20% Piperidine

Scientific Background: The Histone Code

Epigenetic regulation relies heavily on the "Histone Code"—post-translational modifications (PTMs) on histone tails. Methylation of lysine residues (e.g., H3K4, H3K9, H3K27) recruits specific "Reader" proteins that modulate gene expression.

  • Writers: Methyltransferases (e.g., MLL1, G9a).

  • Erasers: Demethylases (e.g., LSD1, JmjC).

  • Readers: Effector proteins (e.g., HP1 chromodomain reads H3K9me3).

To study these interactions in vitro, researchers require synthetic peptides with absolute control over the methylation state (me1, me2, or me3). Boc-L-Lys(Fmoc)(Me)-OH is the tool of choice for synthesizing these probes via Boc-chemistry, particularly when the peptide sequence is difficult (prone to aggregation) or requires the harsh cleavage conditions of HF to remove other robust protecting groups (e.g., Arg(Tos)).

Protocol: Orthogonal Synthesis of Methyl-Histone Peptides

This protocol describes the synthesis of a Histone H3 fragment (e.g., H3K4me1) using Boc-SPPS .

Materials Required
  • Resin: MBHA (Methylbenzhydrylamine) resin (0.5 mmol/g loading).

  • Reagent: Boc-L-Lys(Fmoc)(Me)-OH.[][]

  • Coupling Agents: HBTU/HOBt or DIC/Oxyma.

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

  • Deprotection: TFA (Trifluoroacetic acid), Piperidine.

  • Cleavage: HF (Hydrogen Fluoride), p-Cresol.

Workflow Diagram: Orthogonal Protection Strategy

G Start Start: MBHA Resin Coupling Couple Boc-L-Lys(Fmoc)(Me)-OH (Activator: HBTU/DIEA) Start->Coupling BocDeprot Remove Boc (TFA) (Cycle repeats for next AA) Coupling->BocDeprot Standard Cycle BocDeprot->Coupling Next AA FmocDeprot Optional: Remove Fmoc (Piperidine) (On-Resin Modification) BocDeprot->FmocDeprot After Assembly Cleavage Final Cleavage (HF) Releases Peptide BocDeprot->Cleavage If no mod needed Modification Modify Side Chain (e.g., Methylate to Me2/Me3) FmocDeprot->Modification Free NH-Me Modification->Cleavage FinalProduct Peptide: H-Lys(Me)-OH Cleavage->FinalProduct

Figure 1: The orthogonal workflow allows for standard chain elongation (blue/yellow loop) and optional side-chain intervention (red/green path) before final cleavage.

Step-by-Step Methodology
Phase 1: Resin Preparation & Coupling
  • Swelling: Swell MBHA resin in DCM for 20 min, then DMF for 20 min.

  • Activation: Dissolve Boc-L-Lys(Fmoc)(Me)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.).

    • Note: Pre-activation time should not exceed 2-3 minutes to prevent racemization.

  • Coupling: Add the activated solution to the resin. Shake at room temperature for 1-2 hours.

    • QC: Perform a Kaiser test (ninhydrin). Note: Methylated amines may give a reddish/orange color rather than the standard blue for primary amines, or may be negative if the Fmoc is present (which it is). The test checks for unreacted resin amines.

  • Washing: Wash resin with DMF (3x) and DCM (3x).

Phase 2: Chain Elongation (The Boc Cycle)
  • Boc Removal: Treat resin with 50% TFA in DCM (2 min pre-wash, then 20 min reaction).

    • Chemistry: This removes the N-terminal Boc group to allow the next amino acid to couple. The side-chain Fmoc group remains intact because Fmoc is stable to acid (TFA).

  • Neutralization: Wash with 10% DIEA in DCM (2x 1 min) to neutralize the TFA salt.

  • Next Coupling: Proceed with the next Boc-amino acid.

Phase 3: The "Fork in the Road" (Post-Synthesis)

At this stage, you have a peptide on resin with a protected Monomethyl Lysine (Lys(Fmoc, Me)).

Option A: Isolate Monomethyl Peptide (H3K4me1)

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (2x 10 min).

    • Result: The Fmoc group is removed, revealing the monomethylamine (-NH-Me).

  • Final Cleavage: Treat resin with anhydrous HF (with p-cresol scavenger) at 0°C for 1 hour.

    • Result: Peptide is cleaved from resin; side chain is H-Lys(Me)-...

Option B: On-Resin Library Generation (Me2/Me3 conversion)

  • Fmoc Removal: Treat with 20% Piperidine/DMF.

  • Reductive Methylation: Treat the resin-bound peptide (now exposing -NH-Me) with Formaldehyde (HCHO) and Sodium Cyanoborohydride (NaBH3CN) in acidified DMF.

    • Result: Converts -NH-Me to -N(Me)2 (Dimethyl).

    • Benefit: From one batch of resin, you can split it to generate Me1, Me2, and Me3 peptides, ensuring sequence uniformity across the library.

Application Note: Validation of Epigenetic Antibodies

One of the primary uses of peptides synthesized with Boc-L-Lys(Fmoc)(Me)-OH is the validation of histone-specific antibodies. Cross-reactivity (e.g., an H3K4me1 antibody binding to H3K4me2) is a major crisis in epigenetics.

Protocol: Dot Blot Validation Assay
  • Peptide Array: Spot 1 µL of synthesized peptides (Unmodified, Me1, Me2, Me3) onto a Nitrocellulose membrane at decreasing concentrations (100 ng, 50 ng, 10 ng).

  • Blocking: Block membrane with 5% BSA in TBST for 1 hour.

  • Primary Antibody: Incubate with the specific antibody (e.g., Anti-H3K4me1) at 1:1000 dilution.

  • Detection: Use HRP-conjugated secondary antibody and ECL substrate.

  • Interpretation:

    • High Specificity: Signal only on the Me1 spot.

    • Cross-Reactivity: Signal appears on Me2 or Unmodified spots.

Data Presentation: Expected Specificity Matrix

Antigen SynthesizedAnti-H3K4me1Anti-H3K4me2Anti-H3K4me3
H3K4-unmod ---
H3K4me1 (Target) ++++ +-
H3K4me2 +++++ +
H3K4me3 -+++++

(Key: ++++ = Strong Binding; - = No Binding; + = Weak Cross-reactivity)

Troubleshooting & Quality Control

Common Synthesis Issues
ProblemCauseSolution
Incomplete Coupling Steric hindrance of the Methyl/Fmoc group.Use double coupling (2x 1hr). Switch to HATU activation.
Fmoc Instability Premature loss of Fmoc during DIEA washes.[3]Use DBU or Collidine instead of DIEA for neutralization steps if Fmoc is falling off (rare in Boc chemistry but possible).
Mass Shift (+14 Da) Methylation check.Verify mass via MALDI-TOF or ESI-MS. Me1 adds +14 Da over unmodified Lys.
QC Checklist
  • HPLC Purity: >95% required for biophysical assays.

  • Mass Spec: Confirm [M+H]+ matches theoretical mass.

  • Racemization Check: Use chiral chromatography if the biological readout is stereosensitive (D-Lys vs L-Lys).

References

  • Greer, E. L., & Shi, Y. (2012). Histone methylation: a dynamic mark in health, disease and inheritance. Nature Reviews Genetics. Link

  • Simon, M. D., et al. (2007). The site-specific installation of methyl-lysine analogs into recombinant histones. Cell. Link

  • BOC Sciences. Product Datasheet: Boc-L-Lys(Fmoc)(Me)-OH.[]

  • Chem-Impex International. Fmoc-Lys(Boc,Me)-OH Technical Data (Comparison). Link

  • Bartke, T., et al. (2010). Nucleosome-interacting proteins regulated by DNA and histone methylation. Cell. Link

Disclaimer: This guide assumes the use of Boc-L-Lys(Fmoc)(Me)-OH for Boc-chemistry applications. For standard Fmoc-chemistry, ensure the use of Fmoc-Lys(Boc)(Me)-OH.

Sources

Method

Application Note &amp; Protocols: Leveraging Boc-L-Lys(Fmoc)(Me)-OH for the Investigation of Protein-Protein Interactions

Introduction: The Critical Role of Methylation in Protein Interaction Networks Protein-protein interactions (PPIs) are the cornerstone of cellular function, orchestrating a vast and intricate network of signaling pathway...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Methylation in Protein Interaction Networks

Protein-protein interactions (PPIs) are the cornerstone of cellular function, orchestrating a vast and intricate network of signaling pathways, enzymatic cascades, and structural assemblies. The precise regulation of these interactions is paramount for cellular homeostasis, and its dysregulation is a hallmark of numerous diseases. A key mechanism governing the dynamic nature of PPIs is post-translational modification (PTM), which acts as a molecular switch to modulate protein function. Among the myriad of PTMs, the methylation of lysine residues has emerged as a critical regulator of PPIs.[1][2]

Lysine methylation, which can occur as mono-, di-, or tri-methylation, does not alter the charge of the lysine side chain but significantly changes its size, hydrophobicity, and hydrogen-bonding capacity. These subtle alterations create specific binding sites for a class of proteins known as "reader" domains, which can recognize and bind to methylated lysine with high specificity.[3] This "reader" recognition is fundamental to many biological processes, most notably in the context of chromatin biology, where the "histone code" dictates gene expression through the recruitment of effector proteins to methylated histone tails.[3][4] A classic example of this is the binding of Heterochromatin Protein 1 (HP1) to trimethylated lysine 9 on histone H3 (H3K9me3), a key event in the formation of heterochromatin and transcriptional silencing.[3][5]

To decipher the functional consequences of lysine methylation and to identify novel methyl-lysine-dependent PPIs, researchers require sophisticated tools that can mimic this PTM with precision. This application note details the use of a versatile chemical tool, Boc-L-Lys(Fmoc)(Me)-OH , for the synthesis of monomethylated lysine-containing peptides. These synthetic peptides serve as powerful baits in affinity-based proteomics to isolate and identify "reader" proteins, thereby elucidating the intricate network of methylation-dependent PPIs.

The Strategic Advantage of Boc-L-Lys(Fmoc)(Me)-OH

The efficacy of Boc-L-Lys(Fmoc)(Me)-OH as a building block for studying PPIs stems from its unique trifunctional and orthogonally protected nature. This design allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.

  • Nα-Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group. Its lability to basic conditions (e.g., piperidine) allows for the stepwise elongation of the peptide chain from the C-terminus to the N-terminus, which is the foundation of Fmoc-based SPPS.[6][7]

  • Nε-Boc Protection: The tert-butoxycarbonyl (Boc) group protects the epsilon-amino group of the lysine side chain. The Boc group is stable under the basic conditions used for Fmoc removal but is readily cleaved by strong acids (e.g., trifluoroacetic acid, TFA) during the final cleavage of the peptide from the resin.[8] This orthogonality between Fmoc and Boc is crucial for preventing unwanted side reactions at the lysine side chain during peptide synthesis.[8]

  • Nε-Methyl Group: The presence of the methyl group on the epsilon-nitrogen is the key functional component. This modification mimics the endogenous monomethylation of lysine, enabling the synthesized peptide to be recognized by specific "reader" domains.

This strategic combination of protecting groups and the incorporated methyl moiety makes Boc-L-Lys(Fmoc)(Me)-OH an ideal reagent for generating high-purity, site-specifically monomethylated peptides for downstream applications.

Boc-L-Lys(Fmoc)(Me)-OH Boc-L-Lys(Fmoc)(Me)-OH Nα-Fmoc Nα-Fmoc Group (Base-Labile) Boc-L-Lys(Fmoc)(Me)-OH->Nα-Fmoc Protects α-amino Nε-Boc Nε-Boc Group (Acid-Labile) Boc-L-Lys(Fmoc)(Me)-OH->Nε-Boc Protects ε-amino Nε-Methyl Nε-Methyl Group (Mimics PTM) Boc-L-Lys(Fmoc)(Me)-OH->Nε-Methyl Functional Moiety Lysine_Backbone L-Lysine Backbone Boc-L-Lys(Fmoc)(Me)-OH->Lysine_Backbone Core Structure

Figure 1. Chemical logic of Boc-L-Lys(Fmoc)(Me)-OH.

Protocol 1: Solid-Phase Synthesis of a Monomethylated Peptide Probe

This protocol outlines the manual synthesis of a biotinylated peptide containing a monomethylated lysine residue using Boc-L-Lys(Fmoc)(Me)-OH. This peptide will serve as the "bait" in the subsequent pull-down assay.

Materials and Reagents
  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Fmoc-protected amino acids

  • Boc-L-Lys(Fmoc)(Me)-OH

  • Biotin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activator base: DIPEA (N,N-diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (v/v)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid-phase peptide synthesis reaction vessel

  • Shaker/rocker

Step-by-Step Methodology
  • Resin Swelling:

    • Place the Rink Amide resin in the reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[8]

    • Drain the DMF.

  • First Amino Acid Coupling:

    • If the resin is not pre-loaded, couple the first Fmoc-protected amino acid according to standard HBTU/DIPEA activation protocols.

  • Peptide Elongation Cycle (Repeated for each amino acid):

    • Fmoc Deprotection:

      • Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.

      • Add fresh 20% piperidine in DMF and agitate for an additional 10-15 minutes.[8]

      • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

    • Amino Acid Coupling:

      • In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with HBTU (0.95 equivalents to the amino acid) and DIPEA (2 equivalents to the amino acid) in DMF.[8]

      • Add the activated amino acid solution to the deprotected resin.

      • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[8]

      • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

      • Wash the resin with DMF (3-5 times) and DCM (2-3 times).[8]

  • Incorporation of Boc-L-Lys(Fmoc)(Me)-OH:

    • Follow the standard coupling protocol as described in step 3, using Boc-L-Lys(Fmoc)(Me)-OH as the amino acid to be incorporated. Standard coupling reagents like HBTU are generally effective for this derivative.[2]

  • Biotinylation (N-terminal):

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, dissolve biotin in DMF with HBTU and DIPEA.

    • Add the activated biotin solution to the resin and allow it to react for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the peptide-resin under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/H2O/TIS) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with agitation.[7][8] This step cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (HBTU/DIPEA) Deprotection->Coupling Repeat for each AA Coupling->Deprotection Methyl_Lys 4. Incorporate Boc-L-Lys(Fmoc)(Me)-OH Coupling->Methyl_Lys Biotinylation 5. N-terminal Biotinylation Methyl_Lys->Biotinylation Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Biotinylation->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification

Figure 2. Workflow for the synthesis of a monomethylated peptide probe.

Protocol 2: Peptide Pull-Down Assay to Identify "Reader" Proteins

This protocol describes an in vitro pull-down assay using the synthesized biotinylated monomethylated peptide to capture and identify interacting proteins from a cell lysate.

Materials and Reagents
  • Biotinylated monomethylated peptide ("bait")

  • Biotinylated unmodified control peptide

  • Streptavidin-coated magnetic beads or agarose resin

  • Cell lysate (e.g., from HeLa cells)

  • Lysis buffer (e.g., NETN buffer: 0.15 M NaCl, 40 mM Tris-HCl pH 7.4, 5 mM EDTA, 1% NP-40, with protease inhibitors)

  • Wash buffer (e.g., Lysis buffer with reduced detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Mass spectrometer for protein identification

Step-by-Step Methodology
  • Preparation of Cell Lysate:

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Immobilization of Peptide Bait:

    • Resuspend the streptavidin-coated beads in lysis buffer.

    • Add the biotinylated monomethylated peptide to the beads and incubate for 1-3 hours at 4°C with rotation to allow for binding.[9]

    • In a separate tube, immobilize the unmodified control peptide in the same manner.

    • Wash the peptide-bound beads with lysis buffer to remove any unbound peptide.

  • Incubation with Cell Lysate:

    • Add a defined amount of cell lysate to the immobilized "bait" peptide and the control peptide.

    • Incubate for 3 hours to overnight at 4°C with gentle rotation to allow for protein-peptide interactions to occur.[10]

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Carefully remove the supernatant (unbound fraction).

    • Wash the beads extensively with wash buffer (e.g., 5-8 times) to remove non-specifically bound proteins.[9]

  • Elution:

    • After the final wash, add elution buffer (e.g., 2x SDS-PAGE sample buffer) to the beads.

    • Boil the samples for 5-10 minutes to denature the proteins and release them from the beads.

    • Separate the eluate from the beads by centrifugation or using a magnetic stand.

  • Analysis of Interacting Proteins:

    • SDS-PAGE and Staining: Resolve the eluted proteins by SDS-PAGE and visualize by Coomassie blue or silver staining. Look for protein bands that are present in the methylated peptide pull-down but absent or significantly reduced in the unmodified control pull-down.

    • Western Blotting: If a specific "reader" protein is suspected, perform a Western blot using an antibody against that protein to confirm its presence in the eluate.

    • Mass Spectrometry: For unbiased identification of novel interactors, excise the specific bands from the gel, perform in-gel tryptic digestion, and analyze the resulting peptides by mass spectrometry (LC-MS/MS).[1][11]

Case Study: Probing the HP1-H3K9me3 Interaction

To illustrate the power of this approach, we can consider the well-characterized interaction between the chromodomain of HP1 and trimethylated lysine 9 of histone H3 (H3K9me3).[5][12] While our synthesized peptide is monomethylated, the principles of the interaction and the experimental validation are analogous. Studies have shown that the affinity of "reader" domains for their methylated lysine targets can be quantified using various biophysical techniques.

Interacting PartnersDissociation Constant (Kd)TechniqueReference
HP1β Chromodomain + H3K9me3 peptide~5 µMIsothermal Titration Calorimetry (ITC)[12]
HP1α Chromodomain + H3K9me3 peptide~1-10 µMFluorescence Polarization[13]
L3MBTL1 (MBT domain) + H4K20me1 peptide~2 µMIsothermal Titration Calorimetry (ITC)[14]

This quantitative data highlights the specificity of the interaction, with affinities typically in the low micromolar range.[3] In a pull-down experiment using a methylated H3 peptide, HP1 would be specifically enriched compared to the unmodified control, which could then be identified by mass spectrometry.

cluster_PPI HP1-H3K9me3 Interaction Pathway H3 Histone H3 H3K9me3 H3K9me3 H3->H3K9me3 Methylation (by HMT) HP1 HP1 H3K9me3->HP1 Recognition by Chromodomain Chromatin Heterochromatin Formation HP1->Chromatin Recruitment Silencing Transcriptional Silencing Chromatin->Silencing

Figure 3. Simplified pathway of HP1-mediated heterochromatin formation.

Conclusion and Future Perspectives

The use of custom-synthesized peptides containing modified amino acids like Boc-L-Lys(Fmoc)(Me)-OH is a powerful and versatile strategy for dissecting the complex world of protein-protein interactions. This approach allows for the precise mimicry of post-translational modifications, enabling the identification and characterization of "reader" proteins that specifically recognize these marks. The protocols outlined in this application note provide a robust framework for synthesizing methylated peptide probes and utilizing them in pull-down assays coupled with mass spectrometry to uncover novel methylation-dependent PPIs.

As our understanding of the "methylome" expands beyond histones to a wide array of non-histone proteins, the demand for such chemical biology tools will undoubtedly increase.[15][16] These approaches will be instrumental in validating new drug targets, screening for small molecule inhibitors of "reader" domains, and ultimately, in developing novel therapeutic strategies for diseases driven by aberrant protein methylation.

References

  • Bannister, A. J., et al. (2002). Cell, 109, 801. [Link]

  • Bio-protocol. (n.d.). Immunoprecipitation and Peptide Pull-Down Assays. [Link]

  • Copeland, R. A., & Moyer, M. P. (2020). Targeting protein methylation: from chemical tools to precision medicines. Signal Transduction and Targeted Therapy, 5(1), 1-13. [Link]

  • Czermin, B., et al. (2002). Identifying novel proteins recognizing histone modifications using peptide pull-down assay. Methods in enzymology, 351, 354-364. [Link]

  • Fischle, W., et al. (2003). Regulation of HP1-chromatin binding by histone H3 methylation and phosphorylation. Nature, 425(6955), 317-322. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

  • Scheer, S., et al. (2019). A chemical biology toolbox to study protein methyltransferases and epigenetic signaling. Nature communications, 10(1), 19. [Link]

  • Christophorou, M. A., et al. (2019). Citrullination of HP1γ chromodomain affects association with chromatin. Epigenetics & chromatin, 12(1), 1-15. [Link]

  • Wysocka, J., et al. (2006). Identifying novel proteins recognizing histone modifications using peptide pull-down assay. Methods, 40(4), 339-343. [Link]

  • Taverna, S. D., et al. (2007). Towards understanding methyllysine readout. Nature structural & molecular biology, 14(12), 1122-1125. [Link]

  • Christophorou, M. A., et al. (2019). Citrullination of HP1γ chromodomain affects association with chromatin. Epigenetics & chromatin, 12(1), 22. [Link]

  • Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. [Link]

  • Jiang, D., et al. (2009). Histone H3 Peptide Pull-Down Assays Using a Recombinant WDR5a. The Plant Cell, 21(5), 1435-1447. [Link]

  • R Development Core Team. (2025). HowTo layout a pathway. [Link]

  • Mishima, Y., et al. (2016). Dynamic and flexible H3K9me3 bridging via HP1β dimerization establishes a plastic state of condensed chromatin. Nature communications, 7(1), 11283. [Link]

  • Ali, M., et al. (2015). Histone Peptide Recognition by KDM5B-PHD1: A Case Study. Biochemistry, 54(40), 6245-6256. [Link]

  • Nady, N., et al. (2012). A general molecular affinity strategy for global detection and proteomic analysis of lysine methylation. Molecular cell, 48(4), 634-647. [Link]

  • Herold, J. M., et al. (2011). Small-molecule ligands of methyl-lysine binding proteins. Journal of medicinal chemistry, 54(8), 2504-2511. [Link]

  • Kim, J., et al. (2017). Histone peptide microarray screen of chromo and Tudor domains defines new histone lysine methylation interactions. Epigenetics & chromatin, 10(1), 1-14. [Link]

  • Wagner, T., & Jung, M. (2012). Drug discovery toward antagonists of methyl-lysine binding proteins. Current opinion in chemical biology, 16(5-6), 521-529. [Link]

  • BioRender. (2023, July 14). Tips for Illustrating Biological Pathways [Video]. YouTube. [Link]

  • Escher. (n.d.). Getting started with Escher visualizations. [Link]

Sources

Application

Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis of Peptides Containing Nε-Methyl-Lysine using Boc-L-Lys(Fmoc)(Me)-OH

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides a detailed, step-by-step protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating a monomethylated lysine residue using the specialized building block, Boc-L-Lys(Fmoc)(Me)-OH. This application note is designed for researchers in academia and the pharmaceutical industry, offering in-depth technical guidance and the scientific rationale behind each step. By leveraging an orthogonal protection strategy, this protocol enables the precise synthesis of complex peptides for various research applications, including the study of protein-protein interactions, epigenetic modifications, and the development of novel peptide-based therapeutics.

Introduction: The Significance of Nε-Methyl-Lysine and the Orthogonal Protection Strategy

Post-translational modifications (PTMs) of proteins play a pivotal role in regulating a vast array of cellular processes.[1] The methylation of lysine residues on their epsilon-amino (Nε) group is a crucial PTM, particularly in the context of histone biology and epigenetic regulation, where it can influence gene transcription.[2][3] To elucidate the functional roles of lysine methylation, synthetic peptides containing site-specifically methylated lysine residues are indispensable tools.[1][2]

This guide focuses on the incorporation of monomethyl-lysine using Boc-L-Lys(Fmoc)(Me)-OH. This amino acid derivative employs an orthogonal protection scheme, which is a cornerstone of modern peptide chemistry, allowing for the selective removal of one protecting group in the presence of others.[4][]

  • Nα-Boc (tert-Butyloxycarbonyl) Group: This acid-labile group protects the alpha-amino group of the lysine. It is removed at each cycle of the synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA).[6]

  • Nε-Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This base-labile group protects the epsilon-amino group of the lysine side chain. It is stable to the acidic conditions used for Boc deprotection, allowing the peptide chain to be elongated without affecting the side chain.[4][7] This Fmoc group can be selectively removed on-resin for further modification of the lysine side chain if desired.

  • Nε-Methyl Group: The methyl group is chemically stable throughout the entire synthesis process, including the final cleavage from the resin.

This dual protection strategy provides the flexibility to synthesize complex peptides with precise control over the modification of the lysine side chain.

Materials and Reagents

Resins for Boc-SPPS

The choice of resin depends on the desired C-terminal functionality of the peptide.

Resin TypeC-Terminal FunctionalityRecommended Use
Merrifield Resin Carboxylic AcidStandard for peptide acids.[1]
PAM Resin Carboxylic AcidOffers increased stability of the peptide-resin linkage to TFA compared to Merrifield resin.[1]
MBHA Resin AmideStandard for the synthesis of peptide amides.[1]
Amino Acids and Reagents
  • Boc-protected amino acids

  • Boc-L-Lys(Fmoc)(Me)-OH

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (1-Hydroxybenzotriazole)

  • Solvents (Peptide Synthesis Grade):

    • DCM (Dichloromethane)

    • DMF (N,N-Dimethylformamide)

    • IPA (Isopropanol)

  • Deprotection and Neutralization:

    • TFA (Trifluoroacetic acid)

    • DIEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection (for side chain):

    • Piperidine

  • Cleavage:

    • Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED

    • Scavengers: Anisole, p-Cresol, Thioanisole, 1,2-Ethanedithiol (EDT)

  • Other:

    • Cold diethyl ether

    • Kaiser Test Kit (for monitoring)

Experimental Protocols: Step-by-Step Manual Boc-SPPS

This protocol describes a typical manual synthesis cycle. For manual synthesis, a fritted glass reaction vessel is commonly used, and agitation is achieved by gentle shaking or bubbling with nitrogen.[3][8] Magnetic stirrers should be avoided as they can damage the resin beads.[9]

Diagram of the Manual Boc-SPPS Cycle

Boc_SPPS_Cycle start Start: Resin-NH-Peptide deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Washing (DCM, IPA, DCM) deprotection->wash1 neutralization 3. Neutralization (5-10% DIEA in DCM) wash1->neutralization wash2 4. Washing (DCM, DMF) neutralization->wash2 coupling 5. Amino Acid Coupling (Boc-AA, Coupling Reagent, DIEA in DMF) wash2->coupling wash3 6. Washing (DMF, DCM) coupling->wash3 end_cycle Resin-NH-Peptide-(AA)n+1 wash3->end_cycle end_cycle->deprotection Repeat for next cycle Fmoc_Deprotection start Peptide-Lys(Fmoc)(Me)-Resin (N-terminus Boc-protected) deprotection 1. Treat with 20% Piperidine in DMF start->deprotection wash 2. Wash (DMF, DCM) deprotection->wash end_deprotection Peptide-Lys(NH2)(Me)-Resin wash->end_deprotection modification 3. Further Modification (e.g., Acylation, Alkylation) end_deprotection->modification final_peptide Modified Peptide modification->final_peptide

Sources

Technical Notes & Optimization

Troubleshooting

How to avoid side reactions with Boc-L-Lys(Fmoc)(Me)-OH?

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when utilizing Boc-L-Lys(Fmoc)(Me)-OH in solid-phase peptide synthesis (SPPS). Our goal is to provide not just protocols, but the underlying scientific principles to empower you to navigate complex synthetic challenges.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.

Q1: My final peptide analysis (LC-MS) shows a significant impurity with a mass corresponding to a branched peptide. What is the likely cause and how can I prevent it?

A1: The observation of a branched peptide impurity strongly suggests that the side-chain ε-amino group of the lysine residue was acylated during a coupling step. This occurs due to the unintended removal of the side-chain 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Root Cause Analysis: The core of your synthetic strategy relies on the orthogonal nature of the Nα-Boc group (acid-labile) and the Nε-Fmoc group (base-labile).[][] The Fmoc group is designed to be stable to the acidic conditions, typically trifluoroacetic acid (TFA), used to remove the temporary Nα-Boc group at each cycle of the synthesis.[3][4][5] However, while highly resistant, the stability of the Fmoc group is not absolute. Aggressive or prolonged exposure to TFA over many cycles can lead to a minor, cumulative loss of the Fmoc group. Once the Nε-amine is exposed, it will compete with the Nα-amine for the incoming activated amino acid in the next coupling step, resulting in a branched peptide.

Preventative Measures & Protocols:

  • Minimize TFA Exposure: The most critical parameter is to limit the exposure of the peptide-resin to TFA during the Nα-Boc deprotection step. Use the minimum time required for complete Boc removal. A typical protocol is a 1-2 minute pre-wash with TFA followed by a single 20-30 minute reaction. Avoid unnecessarily long or repeated TFA treatments.

  • Verify Reagent Purity: Ensure your TFA is high-purity and free from contaminants that could accelerate Fmoc removal.

  • Confirm Orthogonality: If branching persists, it is prudent to run a control experiment to confirm the stability of the Fmoc group to your specific deprotection conditions.

Protocol 1: On-Resin Fmoc Stability Test

  • Objective: To quantify the stability of the Nε-Fmoc group to your Nα-Boc deprotection protocol.

  • Methodology:

    • Couple Boc-L-Lys(Fmoc)(Me)-OH to a suitable resin (e.g., PAM or MBHA resin).

    • Subject the resin to your standard Nα-Boc deprotection conditions (e.g., 25-50% TFA in DCM).

    • Repeat this acid treatment for the total number of cycles your full peptide synthesis would require (e.g., for a 10-mer peptide, perform 9 acid treatment cycles).

    • After the treatments, wash the resin thoroughly with DCM and DMF.

    • Cleave a small sample of the resin using standard piperidine/DMF conditions (see Protocol 2, Step 2) and quantify the released dibenzofulvene-piperidine adduct by UV-Vis spectroscopy (~301 nm).

    • Compare this value to a control sample that did not undergo the acid treatments. A significant UV absorbance in the acid-treated sample indicates Fmoc loss.

Q2: I need to perform a site-specific modification on the lysine side chain. What is the correct procedure for selectively removing the Nε-Fmoc group while the peptide is on the resin?

A2: This procedure is the primary application of this orthogonally protected amino acid.[6][7] The base-lability of the Fmoc group allows for its selective removal without affecting the acid-labile Nα-Boc group or other acid-labile side-chain protecting groups (e.g., tBu, Trt).[][8]

Diagram 1: Orthogonal Deprotection Workflow

G start Peptide-Resin with Boc-Lys(Fmoc)(Me)-OH incorporated piperidine Treat with 20% Piperidine in DMF start->piperidine Selective Nε-Fmoc Removal wash1 Wash thoroughly (DMF, DCM) piperidine->wash1 Remove base & byproducts modify Perform side-chain modification (e.g., acylation, labeling) wash1->modify wash2 Wash thoroughly modify->wash2 continue_synthesis Continue Nα-Boc deprotection and peptide elongation wash2->continue_synthesis

Caption: Workflow for on-resin side-chain modification of lysine.

Protocol 2: On-Resin Selective Nε-Fmoc Deprotection

  • Objective: To remove the Fmoc group from the lysine side chain for subsequent modification.

  • Materials:

    • Peptide-resin

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Deprotection solution: 20% (v/v) piperidine in DMF

    • Dichloromethane (DCM)

  • Methodology:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Drain the DMF and add the deprotection solution (20% piperidine in DMF). Agitate for 5-10 minutes.[5]

    • Drain the solution. A second treatment of 5-10 minutes is recommended to ensure complete removal.

    • Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene byproduct. A typical wash cycle is: DMF (x5), DCM (x3), DMF (x3).

    • Confirm complete Fmoc removal using a qualitative test (e.g., a small resin sample should test negative for the presence of the Fmoc group when treated with piperidine/DMF and checked for UV absorbance).

    • The resin, now with a free Nε-amine on the lysine side chain, is ready for the desired modification (e.g., coupling with a biotinylated carboxylic acid, a fluorescent tag, or another amino acid for branching).

Q3: The coupling efficiency of the amino acid following the incorporation of Boc-L-Lys(Fmoc)(Me)-OH is lower than expected. What can I do to improve it?

A3: Reduced coupling efficiency following a sterically hindered residue is a known challenge in SPPS. The bulky Boc-L-Lys(Fmoc)(Me)-OH side chain can partially obstruct the N-terminal amine of the growing peptide chain, slowing down the subsequent coupling reaction.[4] N-methylation itself can also contribute to this challenge.[9]

Solutions & Optimization:

  • Extend Coupling Time: The simplest solution is to increase the reaction time for the subsequent coupling step. Monitor the reaction progress with a qualitative test (e.g., Kaiser test) to determine the optimal time.

  • Double Couple: Perform the coupling step twice. After the first coupling and washing, repeat the procedure with a fresh solution of activated amino acid.

  • Utilize a Stronger Coupling Reagent: Uronium/aminium-based reagents are highly effective for sterically hindered couplings. Consider using HATU or HCTU, which are known to be highly efficient. However, be aware that these reagents can cause guanidinylation of the N-terminal amine if not used in a pre-activation mode.[10][11]

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

ReagentClassKey AdvantagesConsiderations
DIC/HOBt CarbodiimideLow cost, minimal racemization.[12]Slower kinetics for hindered couplings.
HBTU/DIPEA Uronium/AminiumFast and efficient.Potential for guanidinylation side reaction.[11] Requires pre-activation.
HATU/DIPEA or HOAt Uronium/AminiumVery high efficiency, reduced racemization compared to HBTU.[13]Higher cost. Potential for guanidinylation.
PyBOP/DIPEA PhosphoniumHighly effective for hindered systems.Byproducts can be more difficult to wash away.
Q4: After final cleavage from the resin, I'm observing modifications on sensitive residues like Tryptophan (Trp) and Methionine (Met). How can I prevent this?

A4: This is a classic problem in Boc-SPPS caused by reactive carbocations generated during the final, strong-acid cleavage step.[10] The Boc group (and other tBu-based protecting groups on residues like Asp, Glu, Tyr) cleaves to form a tert-butyl cation. This cation is a powerful alkylating agent that can attack the nucleophilic side chains of sensitive amino acids, particularly the indole ring of tryptophan.[14]

Solution: The Scavenger Cocktail

To prevent this, the final cleavage must be performed in the presence of "scavengers"—nucleophilic reagents that trap the reactive carbocations before they can modify your peptide.[15] The choice of scavengers depends on the amino acids present in your sequence.

Protocol 3: Final Cleavage with an Optimized Scavenger Cocktail

  • Objective: To cleave the peptide from the resin and remove all side-chain protecting groups while minimizing side reactions.

  • Materials:

    • Dried peptide-resin

    • High-purity Trifluoroacetic acid (TFA)

    • Scavengers (see Table 2)

    • Cold diethyl ether

  • Methodology:

    • Place the dried peptide-resin in a reaction vessel.

    • Prepare the appropriate cleavage cocktail fresh by mixing TFA and scavengers in a fume hood. For a peptide containing Trp, a robust choice is Reagent K or a simplified version.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate. Wash the resin 2-3 times with fresh TFA.

    • Precipitate the crude peptide by adding the combined TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove scavengers and cleaved protecting groups.[16]

    • Dry the peptide pellet under vacuum.

Table 2: Common Scavengers for Boc-SPPS Final Cleavage

ScavengerTarget Residue(s) ProtectedTypical Concentration (v/v)Notes
Triisopropylsilane (TIS) Trp, general carbocation scavenger2.5 - 5%Very effective at reducing Trt and other cations.
Water Trp (hydrolyzes t-butyl cation)2.5 - 5%A universal component of most modern cleavage cocktails.
Thioanisole Trp, Met (protects against oxidation)5%Protects against reattachment of sulfonyl-based protecting groups (e.g., from Arg(Tos)) and alkylation of Trp.[14]
1,2-Ethanedithiol (EDT) Trp (reduces cations), Cys (prevents reattachment of Trt)2.5%Strong odor. Effective for Trp protection and essential for peptides containing Cys(Trt).
Phenol Tyr, Trp5%Acts as a competing substrate for alkylation.

Recommended General-Purpose Cocktail (for peptides with Trp): 94% TFA / 2.5% Water / 2.5% EDT / 1% TIS.[16]

Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using Boc-L-Lys(Fmoc)(Me)-OH?

A1: This reagent serves two main purposes in Boc-based solid-phase peptide synthesis:

  • Incorporation of Monomethylated Lysine: It is used to synthesize peptides containing Nε-monomethyllysine. This is a crucial post-translational modification involved in regulating protein function, particularly in histones, making such peptides vital tools for epigenetic research.[12][17]

  • Site-Specific Side-Chain Modification: The orthogonal Fmoc group on the side chain can be selectively removed on-resin using a base, exposing the Nε-amino group.[6][18] This allows for the attachment of various molecules (e.g., fluorophores, biotin, polyethylene glycol) or the synthesis of branched or cyclic peptides.[7]

Q2: Can you illustrate the orthogonality principle for this reagent?

A2: Certainly. Orthogonality in this context refers to the ability to remove one protecting group under a specific set of conditions without affecting the other.[19] The Nα-Boc group is labile to acid, while the Nε-Fmoc group is labile to base. This chemical distinction allows you to address each position on the amino acid independently.

Diagram 2: The Orthogonality Principle

G cluster_0 AminoAcid Nα-Boc Lysine(Me) Backbone Nε-Fmoc Deprotected_N_alpha Free Nα-Amine Lysine(Me) Backbone Nε-Fmoc AminoAcid:f0->Deprotected_N_alpha:f0 Chain Elongation Deprotected_N_epsilon Nα-Boc Lysine(Me) Backbone Free Nε-Amine AminoAcid:f2->Deprotected_N_epsilon:f2 Side-Chain Modification TFA TFA (Acid) TFA->AminoAcid:f0 Piperidine Piperidine (Base) Piperidine->AminoAcid:f2

Caption: Differential lability of Boc and Fmoc protecting groups.

Q3: What are the recommended storage and handling conditions for Boc-L-Lys(Fmoc)(Me)-OH?

A3: To ensure the long-term stability and purity of the reagent, it should be stored under the following conditions:

  • Temperature: Store at -20°C for long-term stability.[20]

  • Atmosphere: Keep in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), to prevent moisture ingress.[20]

  • Environment: Store in a desiccator to maintain a dry environment. When removing the reagent for use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.[20]

Q4: Is there any risk of racemization when coupling Boc-L-Lys(Fmoc)(Me)-OH?

A4: Racemization is a potential side reaction for any amino acid during the activation step of peptide coupling. While lysine is not as susceptible as residues like histidine or cysteine, the risk is not zero.[21] The risk increases with prolonged activation times or the use of excessive base (e.g., DIPEA). To minimize racemization:

  • Use coupling reagents known to suppress racemization, such as those combined with HOAt or HOBt.[12]

  • Avoid excessively long pre-activation times.

  • Ensure the amount of base used is optimized, typically not exceeding 2 equivalents relative to the carboxylic acid.

References
  • Technical Support Information Bulletin 1208 - EMD Millipore. (URL not available, but content is widely syndicated and available through chemical suppliers)
  • Fmoc-Lys(Boc,Me)-OH - Aapptec Peptides. (URL: [Link])

  • Fmoc-Lys(Me, Boc)-OH - Anaspec. (URL: [Link])

  • NEW Orthogonally protected lysine derivatives - Novabiochem®.
  • Backbone N-methylation of peptides - SSRN. (URL: [Link])

  • Should My Peptide Be Methylated? - LifeTein. (URL: [Link])

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides - ACS Publications. (URL: [Link])

  • Supporting information - Royal Society of Chemistry. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis - EMD Millipore.
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - CEM Corporation. (URL: [Link])

  • Backbone N-modified peptides: beyond N-methylation - Dipòsit Digital de la UB. (URL: [Link])

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Publications. (URL: [Link])

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])

Sources

Optimization

Technical Support Center: Purification Strategies for Peptides Containing Boc-L-Lys(Fmoc)(Me)-OH

Welcome to the Advanced Peptide Troubleshooting Guide. The incorporation of Boc-L-Lys(Fmoc)(Me)-OH is a powerful technique in solid-phase peptide synthesis (SPPS) for introducing site-specific -methylation while preservi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Troubleshooting Guide. The incorporation of Boc-L-Lys(Fmoc)(Me)-OH is a powerful technique in solid-phase peptide synthesis (SPPS) for introducing site-specific


-methylation while preserving orthogonal protection [1]. However, the simultaneous presence of the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, combined with the steric bulk of the 

-methyl modification, creates a "perfect storm" of purification challenges: extreme hydrophobicity, severe steric hindrance, and complex rotameric equilibria [2, 4].

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the thermodynamic and kinetic causality behind these challenges and provide self-validating protocols to ensure the scientific integrity of your purification workflows.

🔍 Troubleshooting Guide & FAQs

Q1: My peptide containing Boc-L-Lys(Fmoc)(Me)-OH elutes as a broad, split double-peak on RP-HPLC. Is my peptide impure or epimerized? The Causality: The Fmoc group attached to an


-methylated amine creates a sterically hindered tertiary carbamate. The energy barrier to rotation around the C–N partial double bond of this carbamate is significantly increased due to steric clash between the bulky Fmoc fluorenyl system and the methyl group. This results in distinct cis and trans rotamers that interconvert slowly on the chromatographic timescale at room temperature, appearing as two distinct peaks or a broad, unresolved hump [3].
The Self-Validating Solution:  Run an analytical HPLC gradient at 25 °C and a second run at 55–60 °C. If the double peaks coalesce into a single, sharp peak at the higher temperature, you have validated that the phenomenon is a rotameric effect, not a diastereomeric impurity (epimerization). Proceed with preparative purification at elevated temperatures.

Q2: I am experiencing severe peak tailing and low recovery when purifying the protected peptide fragment on a standard C18 column. How can I improve recovery? The Causality: Standard C18 columns rely on dense octadecyl chains. A peptide containing both Boc and Fmoc groups is exceptionally lipophilic. On a C18 column, this causes "hydrophobic collapse," where the peptide irreversibly binds to the stationary phase or requires such high organic concentrations to elute that it precipitates within the silica pores [2]. The Solution: Switch to a C4 (butyl) or C8 (octyl) column with a wide pore size (300 Å). This reduces the surface area of hydrophobic interaction. Additionally, modify your Mobile Phase B by incorporating 5–10% Isopropanol (IPA) into the standard Acetonitrile (ACN) to disrupt hydrophobic collapse via IPA's superior eluting strength [2].

Q3: The protected peptide is completely insoluble in standard aqueous HPLC buffers (e.g., 5% ACN / 0.1% TFA). How do I load it onto the column without crashing it out? The Causality: Fully protected or orthogonally protected fragments lack the free amines or carboxylates necessary to provide aqueous solubility. Loading them in highly aqueous conditions causes immediate precipitation at the column head, leading to overpressure and ruined resolution. The Solution: Dissolve the crude peptide in a minimal volume of neat Dimethyl Sulfoxide (DMSO) or Hexafluoroisopropanol (HFIP), then dilute with your Mobile Phase B (ACN/IPA) before loading.

📊 Quantitative Data Presentation: HPLC Parameter Optimization

To easily compare standard peptide purification against the specialized requirements for Boc-L-Lys(Fmoc)(Me)-OH containing peptides, refer to the optimized parameters below:

ParameterStandard PeptidesPeptides with Boc-Lys(Fmoc)(Me)-OHMechanistic Rationale
Stationary Phase C18 (100–120 Å)C4 or C8 (300 Å)Shorter alkyl chains prevent irreversible hydrophobic binding and pore clogging [2].
Mobile Phase B 100% ACN + 0.1% TFA90% ACN / 10% IPA + 0.1% TFAIPA increases organic eluting strength to mobilize highly lipophilic protecting groups [2].
Column Temperature 20–25 °C (Ambient)55–60 °CThermal energy accelerates cis-trans interconversion, coalescing rotamer peaks[3].
Sample Solvent

/ ACN mixture
Neat DMSO or HFIPPrevents precipitation of the uncharged, protected fragment at the column head.

🧪 Experimental Protocol: High-Temperature RP-HPLC Purification

This methodology provides a self-validating, step-by-step workflow for isolating highly hydrophobic, orthogonally protected peptides while suppressing rotameric peak splitting.

Step 1: Sample Preparation & Solubility Validation

  • Weigh 10 mg of the crude cleaved peptide (mild cleavage via 1% TFA to retain Boc/Fmoc).

  • Dissolve the pellet in 200 µL of neat DMSO. Vortex aggressively until optically clear.

  • Dilute the solution with 800 µL of 50% Mobile Phase B (90% ACN / 10% IPA / 0.1% TFA).

  • Self-Validation Check: Centrifuge the mixture at 10,000 x g for 5 minutes. If a pellet forms, the peptide is crashing out. Add 50 µL of HFIP to the supernatant to force complete solvation.

Step 2: Column Equilibration

  • Install a C4 preparative column (e.g., 250 x 21.2 mm, 300 Å, 5 µm).

  • Set the column oven or water jacket to 55 °C . Allow 30 minutes for thermal equilibration.

  • Equilibrate the column with 20% Mobile Phase B at a flow rate of 15 mL/min.

Step 3: Gradient Elution

  • Inject the solubilized sample.

  • Run a shallow, optimized gradient: 30% to 80% Mobile Phase B over 40 minutes.

  • Monitor dual UV absorbance at 214 nm (peptide backbone) and 254 nm (specific to the Fmoc fluorenyl ring).

Step 4: Fraction Analysis & Lyophilization

  • Collect the major eluting peaks.

  • Immediately analyze the fractions via analytical HPLC at 55 °C to confirm target purity without rotameric interference.

  • Pool the pure fractions, flash-freeze in liquid nitrogen, and lyophilize for 48 hours to yield the purified protected intermediate.

⚙️ Mandatory Visualization: Orthogonal Workflow

The following diagram illustrates the logical relationship between the synthesis, purification, and subsequent orthogonal deprotection steps enabled by the Boc-L-Lys(Fmoc)(Me)-OH building block.

G N1 1. SPPS Synthesis (Boc/Fmoc Strategy) N2 2. Mild Cleavage (1% TFA) N1->N2 Retains Boc & Fmoc N3 3. High-Temp RP-HPLC (C4 Column, 55°C) N2->N3 Resolves Rotamers N4 4. Fmoc Deprotection (Piperidine) N3->N4 Purified Intermediate N5 5. Site-Specific Conjugation N4->N5 Exposes N(Me) N6 6. Global Deprotection (95% TFA) N5->N6 Final Cleavage

Workflow for the orthogonal synthesis and purification of Boc-Lys(Fmoc)(Me)-OH containing peptides.

📚 References

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available at:[Link]

  • Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29. eScholarship, University of California. Available at:[Link]

  • A Genetically Encoded ε-N-methyl Lysine in Mammalian Cells. National Center for Biotechnology Information (PMC). Available at: [Link]

Troubleshooting

Technical Support Center: Enhancing Peptide Synthesis with Boc-L-Lys(Fmoc)(Me)-OH

This guide serves as a specialized resource for researchers, chemists, and drug development professionals employing Boc-L-Lys(Fmoc)(Me)-OH in solid-phase peptide synthesis (SPPS). The unique structure of this reagent—fea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized resource for researchers, chemists, and drug development professionals employing Boc-L-Lys(Fmoc)(Me)-OH in solid-phase peptide synthesis (SPPS). The unique structure of this reagent—featuring a Boc-protected α-amine for use in traditional Boc-chemistry SPPS, combined with a methylated, Fmoc-protected ε-amine—offers powerful capabilities for creating complex peptides with post-translational modifications. However, its use also presents distinct challenges. Here, we provide in-depth troubleshooting advice, validated protocols, and the causal logic behind our recommendations to help you improve peptide yield and purity.

Section 1: Core Principles & Challenges

The primary utility of Boc-L-Lys(Fmoc)(Me)-OH is the site-specific incorporation of a monomethylated lysine residue into a peptide sequence using Boc-SPPS workflows. The key advantage is the orthogonality of the side-chain Fmoc group, which is stable to the acidic conditions used for Boc removal (e.g., TFA) but can be selectively cleaved on-resin using a base like piperidine.[1][2] This allows for subsequent, targeted modification of the lysine side chain, such as fluorophore attachment, PEGylation, or peptide branching, before final cleavage from the resin.

However, success hinges on overcoming two principal hurdles:

  • Steric Hindrance: The N-methyl group on the lysine side chain, combined with the bulk of the Fmoc protector, does not directly impede the coupling reaction at the N-terminus. However, the subsequent coupling onto the N-methylated residue in the growing peptide chain is often challenging. This guide focuses on the initial incorporation of the Boc-L-Lys(Fmoc)(Me)-OH building block. The related challenge of coupling the next amino acid onto a secondary amine is a well-documented issue in SPPS, where steric hindrance significantly slows reaction kinetics.[3][4]

  • Reaction Monitoring: The N-terminus of the peptide chain becomes a secondary amine after coupling an N-methylated amino acid. Standard monitoring methods like the Kaiser test, which specifically detect primary amines, will give a false-negative result, complicating reaction monitoring.[3][5]

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your synthesis.

Question 1: My coupling reaction with Boc-L-Lys(Fmoc)(Me)-OH is slow and results in low yield or deletion sequences. How can I improve coupling efficiency?

Answer: Low coupling efficiency is the most common issue when working with sterically demanding amino acid derivatives. The bulky Boc and Fmoc groups, while not directly at the reaction site, can influence the local environment. More importantly, this issue becomes critical when coupling the next amino acid onto the now-secondary amine of a previously incorporated N-methylated residue. Here is a breakdown of causative factors and solutions:

  • Causality: The nucleophilicity of the N-terminal amine is reduced, and steric hindrance impedes the approach of the activated carboxyl group. Standard activation reagents may not be potent enough to drive the reaction to completion in a typical timeframe.[3]

  • Solution 1: Employ a More Potent Coupling Reagent. While standard reagents like HBTU/HCTU can work, they are often less effective for hindered couplings.[4] Upgrading to a more reactive phosphonium-based (PyBOP, PyAOP) or guanidinium-based (HATU, HCTU) reagent is highly recommended. HATU, in particular, is known for its superior performance with N-methylated residues.[4]

  • Solution 2: Optimize Reaction Conditions.

    • Double Coupling: Perform the coupling step twice. After the first coupling and a thorough wash, add a fresh solution of activated amino acid and allow it to react again. This is a highly effective method to push the reaction to completion.[5]

    • Extended Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor progress if possible using a suitable test (see Question 2).

    • Microwave-Assisted SPPS: The use of microwave energy can dramatically accelerate slow coupling reactions by providing controlled, localized heating, often reducing reaction times from hours to minutes.

Table 1: Comparison of Coupling Reagents for Hindered Couplings

Coupling ReagentClassRelative PotencyKey Considerations
HBTU/HCTUGuanidiniumStandardMay be insufficient for N-methylated residues.
HATUGuanidiniumHighExcellent for sterically hindered couplings; minimizes racemization.[4]
PyBOP/PyAOPPhosphoniumHighVery effective but can be more expensive.
DIC/HOBtCarbodiimideStandardGenerally not recommended for difficult couplings without additives.

Question 2: The Kaiser test is negative (yellow beads), suggesting a complete reaction, but my final HPLC and MS data show a significant deletion product. What is happening?

Answer: This is a classic pitfall when working with N-methylated amino acids.

  • Causality: The Kaiser test relies on the reaction of ninhydrin with primary amines to produce a deep blue color. After coupling an N-methylated residue, the N-terminus of the growing peptide is a secondary amine . This will not react with ninhydrin, leading to a false-negative result (yellow/clear beads) even if the coupling is incomplete.[5]

  • Solution: Use a Test for Secondary Amines. To accurately monitor the reaction, you must use a qualitative test that can detect secondary amines.

    • Chloranil Test: This is a reliable alternative where the presence of a free secondary amine gives a blue or greenish-blue bead.[5]

    • Bromophenol Blue Test: This test is based on an acid-base reaction. A free amine (primary or secondary) will deprotonate the indicator, resulting in a blue color, while a fully coupled (and thus non-basic) resin remains yellow/orange.[3][5]

Deprotection_Strategy cluster_boc Boc-SPPS Elongation Cycle cluster_fmoc Orthogonal Side-Chain Modification PeptideResin Peptide-Resin with Boc-Lys(Fmoc)(Me) Boc_Deprotection Step A: Treat with TFA (e.g., 25-50% in DCM) PeptideResin->Boc_Deprotection To continue chain elongation Fmoc_Deprotection Step B: Treat with Piperidine (e.g., 20% in DMF) PeptideResin->Fmoc_Deprotection For side-chain modification Boc_Removal Result: N-terminal Boc group removed Boc_Deprotection->Boc_Removal Fmoc_Stable Side-chain Fmoc is stable Boc_Deprotection->Fmoc_Stable Fmoc_Removal Result: Side-chain Fmoc group removed Fmoc_Deprotection->Fmoc_Removal Boc_Stable N-terminal Boc is stable Fmoc_Deprotection->Boc_Stable Modification Modify free ε-amine (e.g., attach dye) Fmoc_Removal->Modification

Caption: Orthogonal deprotection strategy for Boc-L-Lys(Fmoc)(Me)-OH.

Question 3: I observe a side product corresponding to the loss of the side-chain Fmoc group during my final, strong-acid cleavage step. I thought Fmoc was stable to acid?

Answer: While the Fmoc group is generally stable to the moderate TFA concentrations used for Boc deprotection during SPPS cycles, its stability can be compromised under the harsh conditions of final cleavage, especially with prolonged exposure.

  • Causality: The N-methyl group is electron-donating, which can slightly increase the acid sensitivity of the nearby Fmoc group. In a final cleavage cocktail, which often contains a high concentration of TFA (e.g., 95%) and is run for 2-3 hours, partial cleavage of the Fmoc group can occur.[6] Furthermore, carbocations generated from other protecting groups can attack the fluorenyl ring if scavenging is inefficient.

  • Solution 1: Optimize the Cleavage Cocktail. Use a well-formulated cleavage cocktail with appropriate scavengers. A standard and effective mixture for most peptides is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) . TIS is an excellent carbocation scavenger. For peptides containing other sensitive residues like Trp, Met, or Cys, more complex cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[7]

  • Solution 2: Minimize Cleavage Time. Conduct a time-course experiment (e.g., cleaving small aliquots at 1, 2, and 3 hours) to determine the minimum time required for complete deprotection and release of your specific peptide. This minimizes potential side reactions.

  • Strategy Note: If your goal is a fully deprotected peptide, it is often better to first cleave the peptide from the resin under standard acidic conditions (which will remove Boc and other acid-labile groups), purify the side-chain Fmoc-protected peptide, and then remove the Fmoc group in solution using a base. This avoids potential side reactions associated with having a free lysine side-chain amine present in the acidic cleavage mixture.

Section 3: Key Experimental Protocols

Protocol 1: Recommended Coupling Procedure for Boc-L-Lys(Fmoc)(Me)-OH

  • Resin Preparation: Ensure the N-terminal Boc group of the preceding amino acid on the resin has been removed and the resin has been neutralized and thoroughly washed with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-L-Lys(Fmoc)(Me)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF, and perform the Chloranil Test .

    • Negative (Yellow): Coupling is complete. Proceed to washing.

    • Positive (Blue/Green): Coupling is incomplete. Drain the reaction vessel and repeat steps 3 & 4 (double coupling).

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Protocol 2: On-Resin Selective Fmoc-Deprotection of Lys(Me) Side Chain

  • Resin State: This protocol should be performed after the full peptide sequence is assembled and while the N-terminal α-amine is still Boc-protected.

  • Washing: Wash the peptide-resin with DMF (5x).

  • Fmoc Removal: Treat the resin with a solution of 20% piperidine in DMF. Agitate for 5 minutes. Drain.

  • Second Treatment: Add a fresh solution of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.

  • Thorough Washing: It is critical to remove all traces of piperidine. Wash the resin extensively with DMF (5-7x), followed by DCM (3x), and finally DMF (3x). The resin is now ready for side-chain modification.

Caption: Troubleshooting workflow for Boc-L-Lys(Fmoc)(Me)-OH synthesis.

References

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • AAPPTec. Fmoc-Lys(Boc,Me)-OH. [Link]

  • ShineGene Molecular Biotech. The latest SPPS application data - innovative solution for peptide chemistry. [Link]

  • ResearchGate. (2014). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

Sources

Optimization

Common impurities in Boc-L-Lys(Fmoc)(Me)-OH synthesis

The following technical guide is designed for researchers and process chemists utilizing Boc-L-Lys(Fmoc)(Me)-OH in solid-phase peptide synthesis (SPPS). It addresses the unique challenges of this orthogonal building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists utilizing Boc-L-Lys(Fmoc)(Me)-OH in solid-phase peptide synthesis (SPPS). It addresses the unique challenges of this orthogonal building block, specifically focusing on impurity profiling, synthesis-derived byproducts, and troubleshooting.

Product Category: Orthogonally Protected Non-Canonical Amino Acids Application: Introduction of


-methyl-lysine residues via Boc-SPPS strategies.[1][2]

Module 1: Product Architecture & Critical Control Points

The Molecule

Boc-L-Lys(Fmoc)(Me)-OH is a specialized building block designed for Boc-chemistry SPPS.[1][2]

  • 
    -Amine Protection: Boc  (Acid-labile; removed by TFA).[1][2][3]
    
  • 
    -Amine Protection: Fmoc  (Base-labile; removed by Piperidine) + Methyl  group.[1][2]
    
  • Orthogonality: The side-chain Fmoc group remains stable during the repetitive TFA acidolysis cycles used to remove the

    
    -Boc group, allowing for the selective unmasking of the methylated lysine side chain at a specific stage (or keeping it protected until final cleavage if base treatments are avoided).[1]
    
Synthetic Origins of Impurities

Understanding the synthesis of this building block is the only way to predict and identify its impurities. The two dominant industrial routes are Reductive Amination and Fukuyama Alkylation .

Synthesis & Impurity Flowchart

SynthesisPathways Start Boc-Lys-OH Inter1 Boc-Lys(Bzl)-OH (Monobenzyl) Start->Inter1 Benzaldehyde Reductive Amination Imp2 Impurity B: Boc-Lys(Me)2-OH (Dimethyl / No Fmoc) Start->Imp2 Over-methylation (Direct HCHO) Inter2 Boc-Lys(Bzl)(Me)-OH Inter1->Inter2 HCHO / NaCNBH3 (Methylation) Inter3 Boc-Lys(Me)-OH Inter2->Inter3 H2 / Pd/C (Debenzylation) Final Boc-L-Lys(Fmoc)(Me)-OH (Target) Inter3->Final Fmoc-Cl / Base Imp1 Impurity A: Boc-Lys(Fmoc)-OH (Des-methyl) Inter3->Imp1 Incomplete Methylation Precursor Imp3 Impurity C: D-Enantiomer (Racemization) Final->Imp3 Base-catalyzed Epimerization

Figure 1: Synthetic pathways and branching points for critical impurities in Boc-L-Lys(Fmoc)(Me)-OH production.

Module 2: Impurity Profiling & Troubleshooting

This section details the three most critical impurities. Use this guide to interpret HPLC/MS data and troubleshoot synthesis failures.

Impurity A: The "Des-Methyl" Species (Boc-Lys(Fmoc)-OH)[1][2][3]
  • Identity: Unmethylated Lysine protected with Boc and Fmoc.[2][4]

  • Origin: Incomplete methylation of the precursor or contamination with standard Boc-Lys(Fmoc)-OH.[1][2]

  • Analytical Signature:

    • Mass: [M - 14 Da].

    • HPLC: Elutes very close to the product (often co-elutes on C18) due to similar hydrophobicity.[2]

  • Impact: Leads to unmethylated lysine residues in your final peptide, which are biologically distinct from methyl-lysine (e.g., in histone code research).[1][2]

Troubleshooting Q&A
Q: I see a -14 Da shoulder on my LC-MS. Can I proceed? A: No. This impurity incorporates into the peptide chain with identical kinetics to the product. It cannot be separated easily after peptide synthesis.[2] You must purify the building block or acquire a higher-grade lot.[2]
Q: How do I separate it? A: Standard C18 is often insufficient.[2] Use a Phenyl-Hexyl column or Chiral stationary phases which often discriminate better between the secondary (Me) and primary (H) carbamates.[1][2]
Impurity B: The "Dimethyl" Species (Boc-Lys(Me)₂-OH)[1][2][3]
  • Identity:

    
    -Dimethyl-Lysine.[1][2][5][6]
    
  • Origin: Over-methylation during the reductive amination step.

  • Critical Note: A tertiary amine (dimethyl) cannot react with Fmoc-Cl to form a stable carbamate.[1][2] Therefore, this impurity lacks the Fmoc group .

  • Analytical Signature:

    • Mass: [M (target) - Fmoc + 15 Da]. It will appear as a much lower molecular weight species (approx. 274 Da for Boc-Lys(Me)2-OH vs 496 Da for target).[1][2]

    • HPLC: Elutes significantly earlier (more polar due to lack of Fmoc).

  • Impact: If coupled, it terminates the side-chain extension (no Fmoc to remove) and introduces a permanent positive charge.[1][2]

Troubleshooting Q&A
Q: My coupling efficiency is low. Could this be the cause? A: Unlikely. This impurity lacks the bulky Fmoc group and often couples faster than the target. If you see "deletion" sequences later, check if the "deletion" is actually a dimethyl-lysine that failed to deprotect.[2]
Impurity C: Racemization (D-Enantiomer)
  • Identity: Boc-D-Lys(Fmoc)(Me)-OH.[1][2]

  • Origin: Base-catalyzed proton abstraction at the

    
    -carbon during the Fmoc protection step or alkylation.[1][2]
    
  • Analytical Signature:

    • HPLC: Requires Chiral HPLC (e.g., Crownpak or Chiralpak AD-H).[1][2]

    • Standard C18: Will co-elute perfectly with the L-isomer.[1][2]

  • Impact: Disrupts peptide secondary structure (alpha-helices) and biological recognition.[1][2]

Module 3: Experimental Protocols (Self-Validating)

Protocol 3.1: TLC Differentiation of Mono- vs. Un-methylated Species

Use this rapid test to qualitatively check for "Des-Methyl" impurity.

  • Plate: Silica Gel 60 F254.[2]

  • Mobile Phase: Chloroform : Methanol : Acetic Acid (90 : 8 : 2).[2]

  • Visualization:

    • UV (254 nm): Both spots absorb (Fmoc group).[1][2]

    • Ninhydrin:

      • Boc-Lys(Fmoc)-OH (Unmethylated): No reaction (blocked amines).[1][2]

      • Boc-Lys(Fmoc)(Me)-OH (Target): No reaction.

    • Chlorine/Tolidine Stain (Critical):

      • Expose plate to

        
         gas (from HCl/KMnO4) for 10 min.
        
      • Spray with o-tolidine.[1][2]

      • Result: The

        
        -Methyl carbamate often stains differently (blue-black) compared to the non-methylated carbamate due to different N-chlorination kinetics.[1][2]
        
Protocol 3.2: Solubility & Coupling Setup

The methyl group adds steric bulk, making coupling more difficult than standard Lysine.

  • Solvent: Dissolve in NMP (N-methylpyrrolidone) rather than DMF. The methylated backbone is prone to aggregation; NMP disrupts this.

  • Activation: Use HATU / HOAt / DIEA .

    • Why? The

      
      -Fmoc-Methyl group is bulky.[1][2] Standard DIC/HOBt may lead to incomplete coupling.[2]
      
  • Double Coupling: Mandatory. Perform 2x 45 min couplings.

Module 4: Storage & Stability FAQs

Q: Can I store this in solution? A: No. While Fmoc is stable to acid, it is slowly labile to primary amines.[2] If any free amine impurities are present, they can trigger auto-degradation of the Fmoc group in solution. Store as a dry powder at +4°C.

Q: Is the Fmoc group stable to the TFA used to remove Boc? A: Yes. The Fmoc carbamate is highly stable to acidic conditions (TFA). However, ensure your scavenger cocktail contains Triisopropylsilane (TIPS) .[2] The generated tert-butyl cations from the Boc group can attack the aromatic rings of the Fmoc group (Friedel-Crafts alkylation) if not effectively scavenged.[1]

Q: Why does the product look "oily" or "sticky"? A: Methylated amino acids often have lower melting points and can be amorphous. If the purity is >98% by HPLC, the physical appearance (foam/oil) is acceptable and does not indicate degradation.

References

  • Synthesis of Methylated Lysine Analogs: Hu, Y. et al.[2] "A convenient preparation of N(epsilon)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides."[1][2][6] Amino Acids, 2014.[2][7]

  • Racemization in N-Methyl Amino Acids: Benoiton, N.L. et al. "Racemization of N-methylamino acids during peptide synthesis."[1][2] Canadian Journal of Chemistry, 1977.[2] [1][2]

  • Impurity Profiling in SPPS: Merck/Novabiochem.[2] "Sources of Impurities in Fmoc-Amino Acids." Technical Bulletin. [1][2]

  • Fmoc Stability Guidelines: AAPPTec. "Fmoc-Lys(Boc,Me)-OH Technical Data Sheet." (Adapted for orthogonality principles).[2] [1][2]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of Lysine Methylation

Welcome to the Advanced Proteomics Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and standard operating procedure (SOP) to help you navigate the analytical co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Proteomics Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and standard operating procedure (SOP) to help you navigate the analytical complexities of lysine methylation.

The Mechanistic Challenge of Lysine Methylation

Lysine methylation is a critical post-translational modification (PTM) regulating chromatin dynamics and cellular signaling. However, it presents unique challenges for mass spectrometry (MS): it does not alter the physiological charge of the residue, it occurs at extremely low stoichiometries, and it generates near-isobaric interference with other PTMs 1[1]. To achieve self-validating, high-confidence site localization, your experimental design must account for enzymatic kinetics, peptide hydrophobicity, and gas-phase fragmentation mechanics.

Standard Operating Procedure (SOP): Optimized Bottom-Up Workflow

Objective: To standardize peptide length, prevent missed cleavages, and enrich low-abundance methylated targets prior to MS analysis.

MS_Workflow N1 1. Protein Extraction & Denaturation N2 2. Chemical Derivatization (Propionylation of Lys) N1->N2 Block unmodified/ mono-methyl Lys N3 3. Tryptic Digestion (Cleavage restricted to Arg) N2->N3 Standardize peptide length N4 4. Peptide Enrichment (Immunoaffinity / HILIC) N3->N4 Isolate low-abundance targets N5 5. LC-MS/MS Analysis (High-Res Orbitrap, HCD) N4->N5 Separate & Fragment N6 6. Data Analysis (Mass Shift & Diagnostic Ions) N5->N6 Site localization

Fig 1: Optimized bottom-up MS workflow for lysine-methylated peptides.

Step-by-Step Methodology:

  • Protein Extraction & Denaturation: Lyse cells in a denaturing buffer (e.g., 8M urea). Reduce disulfide bonds with DTT (10 mM, 45 min, 56°C) and alkylate with iodoacetamide (50 mM, 30 min, dark).

  • First Chemical Derivatization (Propionylation): Add propionic anhydride reagent (mixed with ammonium bicarbonate to maintain pH 8.0) to the protein mixture.

    • Causality: This converts unmodified and mono-methylated lysines into propionylated amides, neutralizing their basicity and sterically blocking trypsin 2[2]. Di- and tri-methylated lysines are already sterically hindered.

  • Proteolytic Digestion: Digest with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

    • Causality: Because all lysines are now blocked, trypsin acts exclusively as an Arg-C protease, generating longer, highly predictable peptides that retain better on reversed-phase LC columns 2[2].

  • Second Propionylation: Repeat the propionylation step on the digested peptides.

    • Causality: This caps the newly generated peptide N-termini, normalizing the hydrophobicity of the peptide pool and improving ionization efficiency.

  • Enrichment: Resuspend the sample and perform immunoaffinity purification (IAP) using pan-methyllysine antibodies, or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to fractionate the highly hydrophilic methylated peptides [[1]](1], 3[3].

  • Desalting & LC-MS/MS: Desalt using C18 StageTips. Analyze on a high-resolution Orbitrap mass spectrometer using Higher-energy Collisional Dissociation (HCD).

Troubleshooting Guide & FAQs

Q1: How do I definitively distinguish between lysine trimethylation and acetylation? My database search keeps confusing them. A: This is a classic isobaric interference issue. Trimethylation adds a monoisotopic mass of +42.0470 Da, while acetylation adds +42.0106 Da 4[4]. The mass difference is a mere 0.0364 Da.

  • Solution 1 (High-Resolution MS1): Ensure your MS1 resolution is set to at least 60,000 (preferably 120,000) at m/z 200 to resolve the precursor ions. You need a mass accuracy of <3.6 ppm to confidently separate these species 4[4].

  • Solution 2 (Diagnostic Ions in MS2): Rely on low-mass diagnostic ions. During fragmentation, trimethylated lysine yields a specific immonium ion at m/z 130.09, whereas acetylated lysine yields a diagnostic cyclic ion at m/z 126.09 5[5], 6[6]. Ensure your MS2 scan range starts low enough (e.g., m/z 80) to capture these ions.

Q2: My tryptic digests yield peptides that are too short and highly charged, making data analysis impossible. Why is this happening? A: Trypsin requires a basic residue (Lys or Arg) to anchor into its active site pocket. While mono- and di-methylation retain the positive charge, they introduce steric bulk that severely impairs or completely blocks tryptic cleavage 1[1]. This results in unpredictable "missed cleavages." Furthermore, histone tails are notoriously rich in Lys/Arg, meaning standard digestion shreds them into di- or tri-peptides that are too short to be retained on a C18 column or uniquely mapped to the proteome.

  • Solution: Implement the chemical propionylation step described in the SOP (Step 2). By capping the lysines, you force trypsin to cleave only at arginine, yielding uniform, informative peptides 2[2].

Q3: I am detecting very few methylated peptides in my global proteomic runs. How can I improve sensitivity? A: Lysine methylation is highly substoichiometric; unmodified peptides will easily suppress the ion signal of methylated counterparts. You must decouple the methylated fraction from the bulk proteome.

  • Solution:

    • Immunoaffinity: Use validated pan-methyllysine or state-specific (mono-, di-, tri-) antibodies for peptide-level immunoprecipitation 3[3].

    • Orthogonal Chromatography: If antibodies are too biased, use HILIC. Methylated peptides (especially those with missed cleavages) are highly hydrophilic. HILIC provides superior enrichment compared to Strong Cation Exchange (SCX), which often suffers from co-elution of histidine-rich peptides 1[1].

Q4: My MS/MS spectra for trimethylated peptides show a massive dominant peak and very few backbone (b/y) ions. How can I localize the modification site? A: You are likely using Collision-Induced Dissociation (CID) in an ion trap. Trimethylated peptides are prone to a neutral loss of trimethylamine (59 Da) during CID 1[1]. This neutral loss consumes the collision energy, leaving insufficient energy to break the peptide backbone, which destroys your ability to localize the exact site of modification.

  • Solution: Switch your fragmentation method to Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD). HCD utilizes a beam-type collision cell that mitigates dominant neutral losses, preserves low-mass diagnostic ions, and generates rich b/y ion series for confident site localization 1[1].

Quantitative Data: Mass Shifts & Diagnostic Markers

Use this reference table to configure your database search parameters and validate MS/MS spectra.

ModificationChemical Formula AddedMonoisotopic Mass Shift (Da)Trypsin Cleavage StatusKey Diagnostic / Immonium Ions (m/z)
Unmodified Lysine N/A0.0000Cleaved84.08
Mono-methylation +CH₂+14.0156Impaired98.10
Di-methylation +C₂H₄+28.0313Blocked112.11
Tri-methylation +C₃H₆+42.0470Blocked130.09
Acetylation +C₂H₂O+42.0106Blocked126.09
References
  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects.MDPI.
  • Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modific
  • Mass spectrometry-based strategies for characterization of histones and their post-translational modific
  • Peptide Enrichment for Mass Spectrometry-Based Analysis.
  • Advances in enrichment methods for mass spectrometry-based proteomics analysis of post-translational modific
  • Application of Mass Spectrometry to the Identification and Quantification of Histone Post-Translational Modific

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Orthogonally Protected N-Methylated Lysine Derivatives in Peptide Synthesis: A Comparative Analysis

In the intricate world of peptide synthesis, particularly for applications in epigenetics and drug discovery, the site-specific incorporation of modified amino acids is paramount. N-methylated lysine residues, key post-t...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of peptide synthesis, particularly for applications in epigenetics and drug discovery, the site-specific incorporation of modified amino acids is paramount. N-methylated lysine residues, key post-translational modifications (PTMs) in histone proteins, play a crucial role in regulating chromatin structure and gene expression.[1][2] The synthesis of peptides containing these modified residues provides invaluable tools for studying these biological processes. The workhorse for incorporating monomethylated lysine has traditionally been Nα-Boc-Nε-Fmoc-Nε-methyl-L-lysine (Boc-L-Lys(Fmoc)(Me)-OH). This guide provides a comprehensive comparison of this key reagent with its di- and trimethylated counterparts, offering researchers, scientists, and drug development professionals the insights needed to select the optimal building block for their specific research needs.

The Central Role of Orthogonal Protection in Modified Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) relies on the strategic use of protecting groups to ensure the sequential and controlled assembly of amino acids into a peptide chain.[] An orthogonal protection strategy is one in which different protecting groups can be selectively removed under distinct chemical conditions, without affecting other protecting groups on the peptide.[4] This is particularly critical when synthesizing peptides with side-chain modifications.

Boc-L-Lys(Fmoc)(Me)-OH exemplifies this principle. The tert-butyloxycarbonyl (Boc) group protects the α-amino group and is removed by acid (e.g., trifluoroacetic acid, TFA), while the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the ε-amino group is cleaved under basic conditions (e.g., piperidine). The additional methyl group on the ε-nitrogen is a stable modification that remains throughout the synthesis. This orthogonal scheme allows for the selective deprotection of either the N-terminus for chain elongation or the lysine side chain for further modification, if a different protecting group were used. However, for the direct incorporation of a methylated lysine, the focus shifts to the properties of the methylated amino acid derivative itself.

Comparative Analysis of N-Methylated Lysine Building Blocks

While Boc-L-Lys(Fmoc)(Me)-OH is a valuable tool, the study of epigenetic regulation often requires the incorporation of di- and trimethylated lysine residues. The primary alternatives for these are Nα-Fmoc-Nε-dimethyl-L-lysine hydrochloride (Fmoc-L-Lys(Me)2-OH·HCl) and Nα-Fmoc-Nε-trimethyl-L-lysine chloride (Fmoc-L-Lys(Me)3-OH·Cl).[5][6][7] The choice between these building blocks depends on the specific biological question being addressed and involves considerations of synthetic feasibility.

FeatureBoc-L-Lys(Fmoc)(Me)-OHFmoc-L-Lys(Me)2-OH·HClFmoc-L-Lys(Me)3-OH·Cl
Modification Monomethylated LysineDimethylated LysineTrimethylated Lysine
α-Amino Protection Boc (Acid-labile)Fmoc (Base-labile)Fmoc (Base-labile)
ε-Amino Protection Fmoc (Base-labile) & MethylMethyl groupsMethyl groups & Chloride salt
Typical SPPS Chemistry Boc ChemistryFmoc ChemistryFmoc Chemistry
Key Synthetic Consideration Standard Boc-SPPS protocolsThe basicity of the dimethylated amine can lead to premature deprotection of the Fmoc group on the growing peptide chain.[5]Steric hindrance from the trimethylated ammonium group can make coupling reactions difficult, often requiring double coupling or specialized reagents.[5][8]
Deprotection of Side Chain N/A (Methyl is stable)N/A (Methyl is stable)N/A (Methyl is stable)
Primary Application Synthesis of monomethylated peptides, such as histone tail fragments.[9]Synthesis of dimethylated peptides for epigenetic studies.[10][11]Synthesis of trimethylated peptides, crucial for creating binding sites for specific reader proteins.[7][12]

Experimental Insights and Protocol Design

The successful synthesis of peptides containing N-methylated lysines hinges on careful optimization of coupling conditions to mitigate potential side reactions and incomplete couplings.

Challenges and Mitigation Strategies
  • Premature Fmoc Deprotection with Fmoc-L-Lys(Me)2-OH·HCl: The free dimethylamino group on the lysine side chain is basic enough to cause the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain over extended periods.[5] To circumvent this, it is recommended to use coupling conditions that are slightly acidic, such as those employing diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).[5] This protonates the side-chain amine, rendering it non-nucleophilic.

  • Steric Hindrance with Fmoc-L-Lys(Me)3-OH·Cl: The bulky trimethylammonium group presents a significant steric barrier, which can impede the approach of the activated carboxyl group of the incoming amino acid. This often results in low coupling yields. To overcome this, a double coupling strategy is frequently necessary.[8] The use of more potent coupling reagents may also be beneficial, though this must be balanced against the risk of racemization.

Model Peptide for Comparative Synthesis: Histone H3 (1-15) Fragment

A relevant and informative model system for comparing the performance of these derivatives is the synthesis of the N-terminal tail of histone H3, a region rich in post-translational modifications. A sequence such as H3(1-15) containing a methylated lysine at position 9 (H3K9me) is an excellent candidate.

Sequence: ARTKQTARK(me/me2/me3)STGGKAP

This allows for a direct comparison of the incorporation efficiency and the purity of the final peptide when using Boc-L-Lys(Fmoc)(Me)-OH (in a Boc-SPPS framework) versus Fmoc-L-Lys(Me)2-OH·HCl and Fmoc-L-Lys(Me)3-OH·Cl (in an Fmoc-SPPS framework).

Visualizing the Orthogonal Strategy

The following diagram illustrates the orthogonal deprotection strategy employed in Fmoc-based SPPS for incorporating a modified lysine.

Orthogonal_Deprotection cluster_synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) cluster_deprotection Deprotection Steps Resin Resin Peptide Growing Peptide Chain Resin->Peptide Attachment Fmoc-Deprotection Fmoc Deprotection (Piperidine/DMF) Peptide->Fmoc-Deprotection Elongation Cycle Fmoc_AA Fmoc-AA-OH Coupling Coupling Fmoc_AA->Coupling Standard AA Lys_MeX Fmoc-Lys(MeX)-OH Lys_MeX->Coupling Methylated Lys Fmoc-Deprotection->Coupling Coupling->Peptide Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Coupling->Final_Cleavage Completed Peptide

Sources

Comparative

Validation of Lysine Monomethylation in Synthetic Peptides: A Comparative Technical Guide

Topic: Validation of Lysine Monomethylation in Synthetic Peptides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The introduction of a sing...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Lysine Monomethylation in Synthetic Peptides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The introduction of a single methyl group to the epsilon-amine of lysine (Kme1) induces a subtle mass shift of +14.016 Da and a minor increase in hydrophobicity. Unlike trimethylation (Kme3) or acetylation (Kac), which offer distinct chemical handles or larger mass interferences, monomethylation presents a unique validation challenge: it is easily confused with amino acid substitutions (e.g., Gly→Ala, Asp→Glu) or isobaric mixtures of unmodified and dimethylated species.

This guide objectively compares the High-Resolution LC-MS/MS Validation Workflow (the recommended "Gold Standard") against traditional Antibody-Based Detection and Basic HPLC/MALDI QC . We demonstrate why high-fidelity synthesis using Fmoc-Lys(Boc,Me)-OH coupled with diagnostic ion monitoring is the only self-validating system for critical research applications.

Part 1: The Challenge of Monomethylation

Validating Kme1 requires distinguishing it from three primary false positives:

  • Unmodified Lysine (K0): Synthesis failure resulting in no modification.

  • Higher Methylation States (Kme2/Kme3): Over-methylation during synthesis or impurities in the building block.

  • Isobaric Interferences: In complex mixtures, a +14 Da shift can mimic specific amino acid substitutions (e.g., D to E).

The Synthesis Factor: Standard solid-phase peptide synthesis (SPPS) of Kme1 peptides utilizes Fmoc-Lys(Boc,Me)-OH . Unlike post-synthetic methylation (which yields heterogeneous mixtures), this building block ensures site-specificity. However, steric hindrance at the N-epsilon methyl group can lead to incomplete coupling, necessitating rigorous validation of the final product.

Part 2: Comparative Analysis of Validation Methodologies

We compare the three dominant validation strategies. The "High-Res LC-MS/MS" approach is presented as the superior methodology for definitive structural confirmation.

Method A: High-Resolution LC-MS/MS (Recommended)

The Definitive Structural Proof

This method relies on the detection of the precursor ion's exact mass and, crucially, the generation of diagnostic immonium ions during fragmentation.

  • Mechanism: High-energy Collisional Dissociation (HCD) fragments the peptide backbone and side chains.

  • Diagnostic Marker: While unmodified lysine generates a characteristic immonium ion at m/z 84.08 , monomethyl lysine generates a shifted diagnostic ion at m/z 98.06 .

  • Neutral Loss Analysis: unlike Kme3 (which shows a distinct -59 Da loss of trimethylamine), Kme1 neutral loss patterns (methylamine, -31 Da) are often subtle and less reliable than the immonium ion.

  • Performance:

    • Specificity: >99% (Distinguishes Kme1 from K0, Kme2, and Kac).

    • Sensitivity: Femtomole range.

    • Limitations: Requires high-resolution instrumentation (Orbitrap or Q-TOF).

Method B: Antibody-Based Detection (Dot Blot/Western)

The Biological Screen

  • Mechanism: Uses pan-methyl-lysine or site-specific antibodies to detect the epitope.[1]

  • Performance:

    • Specificity: Moderate to Low. Many "monomethyl-specific" antibodies display significant cross-reactivity with dimethyl lysine (Kme2) or require specific flanking sequences (epitope masking).

    • Risk: A positive signal confirms the presence of methylation but quantifies neither the purity nor the exact state (mono vs. di) definitively without peptide array controls.

Method C: Basic QC (MALDI-TOF + HPLC)

The Minimum Standard

  • Mechanism: Checks total molecular weight and chromatographic purity.[2]

  • Performance:

    • Specificity: Low. A +14 Da shift is detectable, but MALDI-TOF often lacks the resolution to distinguish isobaric interferences or localize the site of methylation if multiple lysines are present.

    • Utility: Good for crude purity checks, insufficient for publication-grade validation.

Data Summary: Method Comparison
FeatureHigh-Res LC-MS/MS (Gold Standard)Antibody Detection (Dot Blot)Basic QC (MALDI + HPLC)
Primary Detection Exact Mass + Fragment IonsEpitope BindingIntact Mass + UV Absorbance
Differentiation (Kme1 vs Kme2) High (Unique Immonium Ions)Low (Frequent Cross-reactivity)Medium (Mass diff. detectable)
Site Localization Exact (b/y ion series)Poor (Unless site-specific Ab used)Impossible (for multiple Lys)
False Positive Rate < 1%10-30% (Antibody dependent)N/A (Does not confirm identity)
Throughput MediumLowHigh
Part 3: Experimental Protocols
Protocol 1: LC-MS/MS Validation Workflow

Objective: Confirm Kme1 via Diagnostic Immonium Ion (m/z 98.06).

  • Sample Prep: Dissolve synthetic peptide to 1 pmol/µL in 0.1% Formic Acid.

  • LC Separation: Inject 1-5 µL onto a C18 column (e.g., 75 µm x 15 cm). Use a 30-minute gradient (5-35% Acetonitrile).

    • Note: Kme1 peptides typically elute slightly later than their unmodified counterparts due to increased hydrophobicity.

  • MS Parameters (Orbitrap Example):

    • Mode: Positive Ion.

    • Resolution: 60,000 (MS1), 15,000 or 30,000 (MS2).

    • Fragmentation: HCD (Higher-energy Collisional Dissociation).[3]

    • Collision Energy (NCE): Stepped NCE 25, 30, 35 (ensures generation of low-mass immonium ions).

  • Data Analysis:

    • Verify Precursor Mass: Calculated Mass + 14.016 Da.

    • Extract Ion Chromatogram (XIC) for m/z 98.0606 (Kme1 Immonium).

    • Confirm absence of m/z 112.076 (Kme2 Immonium) and m/z 126.091 (Kme3/Kac Immonium).

Protocol 2: Antibody Cross-Reactivity Check (Dot Blot)

Objective: Validate antibody specificity before use in biological assays.

  • Array Preparation: Spot 1 µL of peptide solutions (100 ng, 10 ng, 1 ng) onto a nitrocellulose membrane.

    • Spot A: Unmodified Peptide (K0)

    • Spot B: Monomethyl Peptide (Kme1) - Target

    • Spot C: Dimethyl Peptide (Kme2) - Negative Control

    • Spot D: Trimethyl Peptide (Kme3) - Negative Control

  • Blocking: Block membrane with 5% BSA in TBST for 1 hour.

  • Incubation: Incubate with anti-Kme1 antibody (1:1000) for 1 hour at RT.

  • Detection: Wash 3x with TBST, incubate with HRP-secondary, and develop with ECL.

  • Validation Criteria: Signal must be observed only at Spot B. Any signal at Spot C or D indicates cross-reactivity, rendering the antibody unsuitable for specific validation.

Part 4: Visualization
Figure 1: The Validation Decision Tree

This workflow illustrates the logical path to certifying a Kme1 peptide, prioritizing MS/MS over antibody methods.

ValidationWorkflow Start Synthetic Peptide (Fmoc-Lys(Me,Boc)-OH) HPLC RP-HPLC Purification (Purity > 95%) Start->HPLC MassCheck Intact Mass Check (MALDI/ESI) HPLC->MassCheck Decision1 Mass Shift = +14 Da? MassCheck->Decision1 Fail Reject / Resynthesize Decision1->Fail No MSMS High-Res LC-MS/MS (HCD Fragmentation) Decision1->MSMS Yes (Tentative) DiagIon Check Diagnostic Ions MSMS->DiagIon ResultK0 Found m/z 84.08 Only (Unmodified) DiagIon->ResultK0 m/z 84++ ResultKme1 Found m/z 98.06 (Confirmed Kme1) DiagIon->ResultKme1 m/z 98++ ResultKme2 Found m/z 112.08 (Dimethyl Contamination) DiagIon->ResultKme2 m/z 112++

Caption: Decision tree for validating monomethyl lysine. Mere mass confirmation is insufficient; diagnostic fragmentation is required to rule out isobaric impurities.

Figure 2: MS/MS Fragmentation Logic

Visualizing the generation of the diagnostic immonium ion essential for distinguishing Kme1 from unmodified lysine.

FragmentationLogic Peptide Peptide Precursor (Kme1) HCD HCD Fragmentation Peptide->HCD b_y_ions b/y Ion Series (Sequence Confirmation) HCD->b_y_ions ImmoniumK0 Unmodified Lys Immonium m/z 84.08 HCD->ImmoniumK0 Absent in pure Kme1 ImmoniumKme1 Monomethyl Lys Immonium m/z 98.06 HCD->ImmoniumKme1 Diagnostic Loss (-NH3)

Caption: HCD fragmentation pathway. The presence of m/z 98.06 is the specific fingerprint for Monomethyl Lysine, distinct from the m/z 84.08 of unmodified Lysine.

References
  • Zhang, X., et al. (2021). "Diagnostic Ions and Neutral Losses Reveal the Nature of PTMs on Lysine Residues of Fragmented Peptides." MDPI Biomedicines. Available at: [Link]

  • Carlson, S.M., et al. (2014). "Quantitative analysis of global protein lysine methylation by mass spectrometry." Methods in Enzymology. Available at: [Link]

  • Wang, Z., et al. (2017). "Autoantibodies against mono- and tri-methylated lysine display similar but also distinctive characteristics." PLOS ONE. Available at: [Link]

  • Pedersen, M.T., et al. (2020). "Fine-tuning of lysine side chain modulates the activity of histone lysine methyltransferases."[4] Scientific Reports.[4] Available at: [Link]

Sources

Validation

A Researcher's Guide to NMR Techniques for Confirming Site-Specific Lysine Methylation

The post-translational modification (PTM) of proteins is a fundamental mechanism for regulating cellular processes. Among these modifications, the methylation of lysine residues stands out for its critical role in modula...

Author: BenchChem Technical Support Team. Date: March 2026

The post-translational modification (PTM) of proteins is a fundamental mechanism for regulating cellular processes. Among these modifications, the methylation of lysine residues stands out for its critical role in modulating protein structure, function, and interaction networks, particularly in the realms of chromatin remodeling and transcriptional regulation. The ability to add one, two, or three methyl groups to a lysine's ε-amino group creates a sophisticated signaling language, where different methylation states can lead to distinct biological outcomes.[1][2] Consequently, the precise, site-specific identification of lysine methylation is paramount for a mechanistic understanding of its biological impact.

While mass spectrometry is a cornerstone for identifying PTMs, Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique and powerful complementary approach. NMR provides a non-destructive, atomic-resolution window into protein structure and dynamics in a near-native solution environment.[3] It not only confirms the presence of methylation but can also unambiguously determine the methylation state (mono-, di-, or tri-methylation), map the modification site, and characterize the resulting structural and dynamic consequences in real-time.[1][2]

This guide provides an in-depth comparison of key NMR techniques available to researchers for the confirmation and characterization of site-specific lysine methylation. We will delve into the causality behind experimental choices, provide validated protocols, and present data to help you select the most appropriate method for your biological question.

Core Techniques for Direct Detection and Assignment

The most direct way to confirm lysine methylation is to observe the signals from the methyl groups themselves or the atoms in their immediate vicinity. Heteronuclear Single Quantum Coherence (HSQC) experiments are the primary tools for this purpose.

1H-¹³C HSQC: The Gold Standard for Unambiguous Detection

The ¹H-¹³C HSQC experiment is arguably the most definitive NMR method for identifying lysine methylation. It generates a two-dimensional spectrum that correlates the chemical shifts of protons with their directly attached carbon atoms. Since the chemical environment of the methyl groups in mono-, di-, and trimethyllysine is distinct, they give rise to unique, well-resolved signals in the ¹H-¹³C HSQC spectrum, allowing for unambiguous identification and quantification.[1][2]

Scientific Principle: The key to this technique's success lies in isotopic labeling. By introducing a ¹³C isotope into the methyl group of interest, we can specifically detect its unique ¹H-¹³C correlation. This is typically achieved through two main strategies:

  • In Vitro Enzymatic Methylation: Using a histone methyltransferase (HMT) and a ¹³C-labeled S-adenosyl-L-methionine (¹³C-SAM) cofactor, a methyl group can be enzymatically transferred to a specific lysine on the target protein.[4]

  • Reductive Chemical Methylation: A cost-effective alternative is the chemical modification of lysine residues using ¹³C-labeled formaldehyde (¹³C-H₂CO) and a reducing agent like sodium cyanoborohydride. This method typically results in dimethylation of accessible lysine residues.[5][6]

Experimental Workflow & Data Interpretation:

The workflow begins with the generation of the ¹³C-methylated protein sample. The sample is then subjected to NMR analysis. A typical ¹H-¹³C HSQC spectrum of a methylated protein will show distinct peaks in a region that is generally free from other signal types, making them easy to identify. The precise chemical shifts of these peaks are diagnostic of the methylation state.

cluster_prep Sample Preparation cluster_nmr NMR Analysis p Target Protein r Reaction: Enzymatic or Chemical Methylation p->r c ¹³C-Labeling Reagent (e.g., ¹³C-SAM or ¹³C-H₂CO) c->r pur Purification of ¹³C-Methylated Protein r->pur nmr Acquire ¹H-¹³C HSQC Spectrum pur->nmr data Data Processing & Analysis nmr->data id Identify Methylation State (Mono-, Di-, Tri-) via Unique Chemical Shifts data->id cluster_prep Sample Preparation cluster_nmr NMR Analysis unmod Unmodified ¹⁵N-Labeled Protein nmr1 Acquire ¹H-¹⁵N HSQC (Unmodified) unmod->nmr1 mod Methylated ¹⁵N-Labeled Protein nmr2 Acquire ¹H-¹⁵N HSQC (Methylated) mod->nmr2 overlay Overlay Spectra & Analyze Chemical Shift Perturbations (CSPs) nmr1->overlay nmr2->overlay map Map Structural/Dynamic Changes onto Protein Structure overlay->map

Comparative ¹H-¹⁵N HSQC workflow for methylation analysis.

This method is excellent for confirming that a methylation event has a structural consequence but requires full backbone resonance assignment to know which residues are affected.

Advanced Techniques for Large Systems and Interactions

For proteins larger than ~30 kDa, or when studying interactions, standard HSQC experiments suffer from signal broadening and poor resolution. [7]In these cases, more advanced techniques are required.

Methyl-TROSY: Studying Methylation in High Molecular Weight Systems

Methyl-Transverse Relaxation-Optimized Spectroscopy (Methyl-TROSY) is a revolutionary technique that has enabled the study of macromolecular complexes up to and beyond 1 MDa in size. [8][9] Scientific Principle: The technique leverages the unique relaxation properties of ¹³C-¹H₃ methyl groups in highly deuterated proteins. [10]By selectively observing specific components of the magnetization, the rapid signal decay (transverse relaxation) that plagues large molecules is significantly reduced, resulting in sharp, well-resolved peaks. [3][8]This allows methyl groups to be used as sensitive probes of structure and dynamics even in very large systems. [11] Application to Lysine Methylation: While methyl-TROSY typically focuses on the methyl groups of Ile, Leu, Val, Met, and Ala, its application in lysine methylation studies is indirect but powerful. A researcher can use methyl-TROSY to study how site-specific lysine methylation on a large protein or within a complex affects its overall structure, dynamics, and interactions. The introduction of the methyl mark on a lysine can cause subtle allosteric changes that are propagated through the protein and reported by the strategically located methyl-TROSY probes.

Saturation Transfer Difference (STD) NMR: Mapping Binding Epitopes

STD NMR is a ligand-centric technique used to identify which parts of a small molecule or peptide (the ligand) are in close contact with a large protein receptor. [12][13] Scientific Principle: The experiment involves selectively irradiating (saturating) protons on the large protein. This saturation is transferred via spin diffusion to the entire protein and, crucially, to any bound ligand. [14]When the ligand dissociates, it carries this "memory" of saturation with it. By subtracting a spectrum with on-resonance protein irradiation from one with off-resonance irradiation, a "difference" spectrum is obtained that shows only the signals of the protons on the ligand that were in close proximity to the protein. [12] Application to Lysine Methylation: This technique is ideal for testing whether a methylated lysine is part of a binding site for a "reader" domain, small molecule inhibitor, or other binding partner. For example, if a peptide containing a trimethylated lysine is used as a ligand, an STD NMR experiment can confirm that the methyl groups themselves make direct contact with the reader protein, providing direct evidence of the PTM's role in the interaction. [13]

Comparative Guide to NMR Techniques

TechniquePrimary InformationProtein Size LimitIsotope Labeling RequiredKey AdvantageKey Limitation
¹H-¹³C HSQC Direct detection & quantification of methylation state< 40 kDa¹³C on methyl groupUnambiguous and direct confirmationRequires specific isotopic labeling
¹H-¹⁵N HSQC Structural/dynamic changes upon methylation< 40 kDaUniform ¹⁵NSensitive to environmental changesIndirect; requires resonance assignments
Methyl-TROSY Structural/dynamic effects in large systems> 50 kDaSelective ¹³CH₃, high deuterationEnables study of very large complexesIndirectly probes methylation effects
STD NMR Identifies binding interface on a ligandNo strict upper limitNone for protein; ligand unlabeledDirectly maps interaction epitopeRequires a binding interaction with fast exchange

Choosing the Right Technique: A Decision Guide

To select the optimal technique, consider the primary research question.

cluster_q cluster_a q1 What is your primary question? q_detect Is my protein methylated at a specific lysine? q1->q_detect q_struct What is the structural impact of methylation? q1->q_struct q_interact Is the methylated lysine involved in a binding event? q1->q_interact a_hchsqc Use ¹H-¹³C HSQC with ¹³C-labeled methyl group q_detect->a_hchsqc a_hnhsqc Use comparative ¹H-¹⁵N HSQC (Requires assignments) q_struct->a_hnhsqc a_methyltro For large proteins (>50 kDa), use Methyl-TROSY to probe allosteric effects q_struct->a_methyltro a_std Use STD NMR with the binding partner as the ligand q_interact->a_std

Sources

Comparative

Edman Degradation vs. Mass Spectrometry for Sequencing Methylated Lysine Peptides: A Comparative Guide

Lysine methylation is a critical post-translational modification (PTM) that dynamically regulates chromatin structure, gene expression, and non-histone protein functions 1. Analytically, tracking this PTM presents a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Lysine methylation is a critical post-translational modification (PTM) that dynamically regulates chromatin structure, gene expression, and non-histone protein functions 1. Analytically, tracking this PTM presents a unique challenge: unlike phosphorylation, methylation does not alter the net charge of the lysine residue at physiological pH, and the addition of a methyl group introduces a minimal mass shift (+14.016 Da per methyl group) 2.

As a Senior Application Scientist, I frequently consult on the optimal sequencing strategy for modified peptides. While high-resolution tandem mass spectrometry (LC-MS/MS) has revolutionized high-throughput proteomics, Edman degradation remains an indispensable, orthogonal tool when absolute positional certainty is required. This guide objectively compares the mechanistic performance, causality, and experimental workflows of both techniques.

Mechanistic Causality: How Edman Chemistry Interacts with Methylated Lysines

In classical Edman degradation, phenyl isothiocyanate (PITC) reacts with the uncharged


-amino group of the peptide's N-terminus. Following anhydrous acid cleavage, the N-terminal amino acid is released and converted into a stable phenylthiohydantoin (PTH) amino acid for reverse-phase HPLC analysis.

The Causality of Side-Chain Derivatization: The ability of Edman degradation to chromatographically resolve mono-, di-, and tri-methyllysine depends entirely on the chemical reactivity of their


-amino groups with PITC:
  • Unmodified & Mono-methyllysine: Both possess reactive protons (primary and secondary amines, respectively). During the coupling step, PITC derivatizes the

    
    -amino group, forming a highly hydrophobic PTC-side chain.
    
  • Di-methyllysine: As a tertiary amine, it lacks a reactive proton and cannot react with PITC. The side chain remains a protonated, polar amine during acidic HPLC separation.

  • Tri-methyllysine: The quaternary ammonium group carries a permanent positive charge and cannot be derivatized. Its extreme polarity causes PTH-trimethyllysine to elute very early, making it the most challenging state to sequence via this method.

EdmanCycle Peptide Methylated Peptide Coupling Coupling (PITC) pH 8.0-9.0 Peptide->Coupling Cleavage Cleavage (TFA) Anhydrous Coupling->Cleavage PTC-Peptide Cleavage->Peptide Truncated Peptide Conversion Conversion ATZ to PTH Cleavage->Conversion ATZ-AA HPLC HPLC Analysis (PTH-Methyl-Lys) Conversion->HPLC PTH-AA

Workflow of the Edman degradation cycle for sequencing methylated lysine peptides.

Quantitative Data & Chromatographic Behavior

The differing PITC reactivities result in distinct chromatographic retention times (


), allowing for the unambiguous identification of the methylation state 3.
Table 1: HPLC Retention Time Profiling for PTH-Methyllysines
PTH-Derivative

-Amine State
PITC ReactivityRelative HPLC Elution PositionChemical Causality
PTH-Lysine (Unmodified) PrimaryHighly ReactiveLate (After Ile)Forms a hydrophobic PTC-side chain.
PTH-Monomethyllysine SecondaryReactiveVery Late (After Leu)Forms PTC-side chain; the extra methyl group further increases hydrophobicity.
PTH-Dimethyllysine TertiaryNon-ReactiveIntermediate (After Tyr)Cannot react with PITC. Remains a protonated, polar amine at acidic HPLC pH.
PTH-Trimethyllysine QuaternaryNon-ReactiveVery Early (Solvent Front)Permanent positive charge prevents derivatization; extreme polarity causes rapid elution.

Comparative Performance Analysis: Edman vs. LC-MS/MS

While Edman degradation provides a direct chemical readout, LC-MS/MS relies on gas-phase fragmentation and mass-to-charge (


) measurements 4.

The Isobaric Interference Challenge in MS: A major limitation of standard mass spectrometry is the isobaric overlap between trimethylation (+42.0470 Da) and acetylation (+42.0106 Da). Resolving this minute 0.036 Da difference requires high-resolution Orbitrap or FT-ICR instruments. Edman degradation is completely immune to this mass-based interference, as PTH-acetyllysine and PTH-trimethyllysine possess vastly different chromatographic properties.

Table 2: Performance Metrics Comparison
FeatureEdman DegradationLC-MS/MS (Bottom-Up)
Positional Accuracy Absolute (Sequential chemical cleavage)High, but depends entirely on fragmentation coverage
Isobaric Interference None (Chromatographic separation)High (Requires >30,000 resolution at

400)
Throughput Low (~45 mins per amino acid cycle)High (Thousands of peptides per LC run)
Sample Requirement High (10–100 picomoles, highly purified)Low (Femtomoles, handles complex mixtures)
N-Terminal Blockage Fails if N-terminus is blocked (e.g., Formylated)Unaffected (Analyzes internal peptides)

Self-Validating Experimental Protocols

To ensure scientific integrity, both methodologies require strict internal controls to validate findings.

Protocol 1: Edman Degradation of Methylated Peptides
  • System Calibration (Self-Validating Step): Run a standard mixture containing 10 pmol each of synthetic PTH-monomethyllysine, PTH-dimethyllysine, and PTH-trimethyllysine. Record exact retention times (

    
    ) to establish an empirical calibration curve, as methylated derivatives deviate from standard PTH-AA libraries.
    
  • Sample Immobilization: Load 50-100 pmol of purified peptide onto a Polybrene-coated glass fiber filter. Causality: Polybrene provides a positively charged matrix that retains the peptide during harsh anhydrous solvent washes, preventing sample washout.

  • Edman Cycle Execution:

    • Coupling: React with PITC in basic buffer (pH 8.5) for 15 mins.

    • Cleavage: Treat with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal PTC-amino acid as an ATZ derivative.

    • Conversion: Extract the ATZ derivative with 1-chlorobutane and convert to the stable PTH-amino acid using 25% aqueous TFA at 64°C.

  • HPLC Analysis: Inject the PTH derivative onto a C18 column. Monitor absorbance at 269 nm. Compare the

    
     against the standard mixture from Step 1 to identify the specific methylation state.
    
Protocol 2: LC-MS/MS Workflow for Methylated Peptides
  • System Validation (Self-Validating Step): Spike the sample with heavy-isotope labeled (

    
    ) methylated peptide standards. This ensures that any retention time shifts or mass deviations during the run are internally controlled and mathematically correctable.
    
  • Proteolytic Digestion: Use Arg-C or Glu-C instead of Trypsin. Causality: Trypsin fails to efficiently cleave at di- and tri-methylated lysines due to steric hindrance and charge shielding. Using alternative proteases ensures the methylated residue is internal, improving sequence coverage.

  • LC Separation: Use a C18 reverse-phase column with a shallow gradient (e.g., 5-35% Acetonitrile over 90 mins) to adequately resolve isobaric positional isomers before they enter the mass spectrometer.

  • MS/MS Acquisition: Utilize Electron Transfer Dissociation (ETD) alongside Collision-Induced Dissociation (CID). Causality: CID often results in the neutral loss of the methylamine group, leaving the backbone intact but losing positional information. ETD preserves the labile PTM on the side chain while cleaving the peptide backbone (forming c and z ions), enabling unambiguous site localization.

Decision Matrix: Choosing the Right Strategy

DecisionTree Start Purified Methylated Peptide Q1 Is the N-terminus blocked? Start->Q1 MS_Path LC-MS/MS (Bottom-Up) High Throughput, PTM Mapping Q1->MS_Path Yes (e.g., Acetylated) Q2 Need absolute positional certainty without isobaric interference? Q1->Q2 No Hybrid Hybrid Approach: Edman for N-term validation + MS for global PTM mapping MS_Path->Hybrid Edman_Path Edman Degradation Unambiguous Positional Isomer ID Edman_Path->Hybrid Q2->MS_Path No, need high throughput Q2->Edman_Path Yes

Decision matrix for selecting between Edman degradation and LC-MS/MS for peptide sequencing.

Conclusion

Neither Edman degradation nor mass spectrometry is universally superior; rather, they are highly complementary. For large-scale discovery proteomics and mapping internal modifications, LC-MS/MS is unmatched. However, when regulatory compliance demands unambiguous terminal identity—or when distinguishing between isobaric species like acetylation and trimethylation proves difficult—Edman degradation provides a rock-solid, chemically definitive readout. For the highest tier of structural validation, a hybrid approach leveraging both techniques remains the gold standard.

References

  • Source: PMC (NIH)
  • Title: Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects Source: MDPI URL
  • Title: The Contribution of Lysine-36 to Catalysis by Human myo-Inositol Source: ACS Publications URL
  • Title: Middle-down approach: a choice to sequence and characterize proteins/proteomes by mass spectrometry Source: RSC Publishing URL

Sources

Validation

Unlocking Biological Insights: A Comparative Guide to Peptides Synthesized with Boc-L-Lys(Fmoc)(Me)-OH

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The post-translational modification (PTM) of proteins is a cornerstone of cellular regulation, vastly expanding the functional r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The post-translational modification (PTM) of proteins is a cornerstone of cellular regulation, vastly expanding the functional repertoire of the proteome. Among these modifications, the methylation of lysine residues has emerged as a critical regulator of protein-protein interactions, protein stability, and gene expression.[1][2] This guide provides an in-depth analysis of the biological activity of peptides synthesized using Nα-Boc-Nε-Fmoc-Nε-methyl-L-lysine (Boc-L-Lys(Fmoc)(Me)-OH), a specialized building block for solid-phase peptide synthesis (SPPS). We will objectively compare its performance with alternative synthetic strategies and provide the supporting experimental context necessary for researchers to make informed decisions in their work.

The precise placement of a single methyl group on a lysine side chain can dramatically alter a peptide's interaction with its biological targets.[1] Therefore, the ability to synthesize peptides with site-specific monomethylation is paramount for dissecting these intricate biological mechanisms. Boc-L-Lys(Fmoc)(Me)-OH is a pivotal tool in this endeavor, offering a robust and efficient method for incorporating Nε-methylated lysine into peptide sequences.[3][4]

The Synthetic Advantage: Why Boc-L-Lys(Fmoc)(Me)-OH Excels

In the realm of Fmoc-based solid-phase peptide synthesis (SPPS), the choice of protected amino acid derivatives is critical to achieving high yield and purity. Boc-L-Lys(Fmoc)(Me)-OH is uniquely engineered for the precise incorporation of a monomethylated lysine residue. Its design features an Nα-Boc protecting group, compatible with Fmoc chemistry workflows, and an Nε-Fmoc group protecting the methylated amine on the side chain.

The core advantage lies in its orthogonal protection scheme. The Nα-Boc group is removed using standard TFA treatment at the end of the synthesis, while the Nε-Fmoc group remains stable throughout the peptide chain elongation, where repeated exposure to basic conditions (e.g., piperidine) is used to remove the Nα-Fmoc groups of other amino acids.[] This ensures that the Nε-methyl group is preserved and prevents unwanted side reactions at the lysine side chain.

Furthermore, peptides incorporating methylated lysines via this method exhibit enhanced stability against enzymatic degradation.[3][6] They have been proven to resist the proteolytic action of enzymes like trypsin and lysyl endopeptidase, which typically cleave at the C-terminal side of lysine residues.[6][7] This increased stability is a significant asset for in vitro and in vivo biological assays, as it prolongs the peptide's half-life and ensures that the observed biological effect is attributable to the intact peptide.[3]

Comparative Analysis of Lysine Protection Strategies

While Boc-L-Lys(Fmoc)(Me)-OH is ideal for introducing a stable monomethyl group, other lysine derivatives with different side-chain protecting groups are employed for alternative applications. The choice of protecting group is dictated by the desired end-goal of the synthesis, such as creating branched peptides or introducing other modifications.

Protected Lysine DerivativeSide-Chain GroupDeprotection ConditionPrimary ApplicationKey Advantage
Fmoc-Lys(Boc)-OH Boc (tert-butoxycarbonyl)Strong Acid (TFA)[8]Standard incorporation of lysine in Fmoc-SPPS[9]High stability to base, compatible with most Fmoc protocols.[]
Boc-L-Lys(Fmoc)(Me)-OH Fmoc, MethylBase (Piperidine) for FmocSite-specific incorporation of Nε-monomethyl-lysineCreates stable, enzyme-resistant methylated peptides.[3][6]
Fmoc-Lys(Alloc)-OH Alloc (allyloxycarbonyl)Palladium catalyst[]On-resin cyclization, branching, or conjugation[9]Orthogonal to both acid- and base-labile groups.[]
Fmoc-Lys(Dde)-OH Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)Hydrazine[9]Orthogonal modification when acid-labile groups are presentAllows for selective deprotection under mild, specific conditions.
Fmoc-Lys(Mtt)-OH Mtt (4-methyltrityl)Mild Acid (e.g., dilute TFA)On-resin side-chain modificationCan be removed without cleaving the peptide from the resin.[9]

This comparison underscores that the selection of the lysine building block is a strategic decision. For studies focused specifically on the biological impact of lysine monomethylation, Boc-L-Lys(Fmoc)(Me)-OH provides the most direct and reliable synthetic route.

Visualizing the Workflow: Synthesis and Deprotection

The following diagram illustrates the integration of a Boc-L-Lys(Fmoc)(Me)-OH residue into a peptide chain during Fmoc-SPPS, highlighting the orthogonal deprotection strategy.

Workflow for Incorporating Boc-L-Lys(Fmoc)(Me)-OH Resin Resin Support Fmoc_AA1 Couple Fmoc-AA-OH Resin->Fmoc_AA1 Deprotect_Fmoc1 Deprotect Nα-Fmoc (Piperidine) Fmoc_AA1->Deprotect_Fmoc1 Boc_Lys Couple Boc-L-Lys(Fmoc)(Me)-OH Deprotect_Fmoc1->Boc_Lys Deprotect_Boc Deprotect Nα-Boc (TFA) Boc_Lys->Deprotect_Boc Acidic Deprotection Fmoc_AA2 Couple Fmoc-AA-OH Deprotect_Boc->Fmoc_AA2 Deprotect_Fmoc2 Deprotect Nα-Fmoc (Piperidine) Fmoc_AA2->Deprotect_Fmoc2 Basic Deprotection Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Deprotect_Fmoc2->Cleavage Final_Peptide Purified Nε-Methylated Peptide Cleavage->Final_Peptide

Caption: SPPS workflow incorporating a methylated lysine residue.

Impact on Biological Activity: Experimental Evidence

The use of Boc-L-Lys(Fmoc)(Me)-OH has been instrumental in creating peptides to probe the function of lysine methylation in various biological contexts.

Case Study 1: Histone Tail Peptides and Epigenetic Regulation

Lysine methylation on the N-terminal tails of histone proteins is a key epigenetic mark that dictates chromatin structure and gene expression.[4] Synthetic histone tail peptides containing specifically methylated lysines are invaluable tools for studying the "reader" proteins that recognize these marks.[10] For example, peptides synthesized with Boc-L-Lys(Fmoc)(Me)-OH have been used to investigate how monomethylation at specific lysine residues (e.g., H3K4me1, H3K9me1) influences the binding of chromodomain- or PHD-finger-containing proteins, thereby elucidating their role in transcriptional activation or repression.[1]

Case Study 2: p53 Tumor Suppressor Function

The tumor suppressor protein p53 is regulated by numerous PTMs, including lysine methylation.[11] Studies using synthetic p53 peptides have shown that the methylation state of specific lysine residues affects p53's interaction with regulatory proteins. For instance, monomethylation of p53 at lysine 370 (K370me1) can influence its binding to co-activators and reduce its transcriptional activity.[11] The ability to generate homogenous populations of these methylated peptides using Boc-L-Lys(Fmoc)(Me)-OH is crucial for accurately quantifying these binding affinities.

Case Study 3: Tat-Derived Peptides and Cellular Uptake

The Tat protein from HIV-1 is known for its ability to enter cells, a property conferred by a lysine-rich region. Chemical synthesis of Tat-derived peptides where lysines are systematically replaced with methylated versions has revealed that the modification state impacts both RNA recognition and cellular uptake.[12] These studies demonstrate that while acetylation of key lysines can abolish these activities, the effect of methylation is position-dependent, highlighting the nuanced regulatory role of this PTM.[12]

Peptide SystemLysine ModificationObserved Biological EffectReference
Histone H3 Tail Monomethylation (e.g., K4, K9)Modulates binding of "reader" proteins, influencing gene transcription.[1][4]
p53 Peptide Monomethylation at K370Reduces binding to DNA and inhibits transcriptional activity.[11]
Tat-Derived Peptide Monomethylation at K50/K51Position-dependent alteration of TAR RNA recognition and cellular uptake.[12]

Experimental Protocols for Assessing Biological Activity

To validate the biological activity of newly synthesized methylated peptides, a range of quantitative assays must be employed. The trustworthiness of these protocols lies in their ability to produce reproducible, specific, and sensitive data.

Protocol 1: Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (IC₅₀) of a synthesized methylated peptide by measuring its ability to compete with a radiolabeled ligand for a specific receptor.

Causality: This competitive assay format provides a quantitative measure of the peptide's ability to interact with its target. The use of a radiolabeled ligand offers high sensitivity, which is essential for detecting potent binders.[13][14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized methylated peptide in an appropriate buffer (e.g., PBS with 0.1% BSA).

    • Prepare serial dilutions of the peptide to create a concentration gradient (e.g., from 10⁻¹² M to 10⁻⁵ M).

    • Prepare a solution of the target receptor (e.g., membrane preparation from cells overexpressing the receptor) at a predetermined concentration.

    • Prepare a solution of the radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled known antagonist) at a concentration close to its K_d value.

  • Assay Setup (96-well filter plate):

    • To each well, add 50 µL of binding buffer.

    • Add 25 µL of the radiolabeled ligand.

    • Add 25 µL of the serially diluted methylated peptide (or buffer for total binding, or an excess of unlabeled ligand for non-specific binding).

    • Initiate the binding reaction by adding 100 µL of the receptor preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The filter membrane traps the receptor-ligand complexes.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each peptide concentration.

    • Plot the percentage of specific binding against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Peptide Prepare Peptide Serial Dilutions Mix Combine Reagents in Filter Plate Prep_Peptide->Mix Prep_Receptor Prepare Receptor Suspension Prep_Receptor->Mix Prep_Radioligand Prepare Radioligand Solution Prep_Radioligand->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Vacuum Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot Dose-Response Curve Count->Plot Calculate Determine IC50 Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Histone Methyltransferase (HMT) Inhibition Assay

This protocol measures the ability of a synthesized peptide to inhibit the activity of a specific HMT enzyme.

Causality: This assay directly probes the functional consequence of the peptide's interaction with an enzyme. By monitoring the formation of S-adenosyl-L-homocysteine (SAH), the universal by-product of methylation reactions, we can quantify enzyme activity in a continuous and sensitive manner.[15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitory peptide synthesized with Boc-L-Lys(Fmoc)(Me)-OH.

    • Prepare serial dilutions of the inhibitor peptide.

    • Prepare solutions of the HMT enzyme, the histone peptide substrate, and the methyl donor S-adenosyl-L-methionine (SAM).

    • Prepare the detection reagents as per the manufacturer's instructions (e.g., AptaFluor SAH Assay).[15]

  • Enzymatic Reaction:

    • In a 384-well plate, add the HMT enzyme, the histone substrate, and the serially diluted inhibitor peptide.

    • Allow a pre-incubation period (e.g., 15 minutes) for the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding SAM.

    • Incubate at 37°C for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the enzymatic reaction (e.g., by adding a stop solution).

    • Add the SAH detection reagents. These typically involve a fluorescent probe that binds specifically to SAH, resulting in a measurable signal (e.g., TR-FRET).

    • Incubate for the detection reaction to proceed (e.g., 60 minutes at room temperature).

  • Measurement:

    • Read the plate using a suitable plate reader (e.g., a TR-FRET capable reader).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the peptide.

    • Plot the percentage of inhibition against the logarithm of the peptide concentration and fit the data to determine the IC₅₀ value.

Conclusion

The strategic use of Boc-L-Lys(Fmoc)(Me)-OH provides an unparalleled advantage for synthesizing peptides with site-specific Nε-monomethylation. This capability is essential for accurately investigating the profound and diverse biological roles of lysine methylation. The resulting peptides exhibit enhanced enzymatic stability, a critical feature for reliable biological assays.[6][7] By combining this precise synthetic chemistry with robust functional assays, researchers, scientists, and drug development professionals can effectively dissect complex signaling pathways, validate epigenetic drug targets, and ultimately advance our understanding of cellular regulation in health and disease.

References

  • PubMed. (2014, February 23). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. [Link]

  • Technical Support Information Bulletin 1208. Methylation of Lysine. [Link]

  • PMC. Preparation of Recombinant Peptides with Site- and Degree-Specific Lysine 13C-Methylation. [Link]

  • Canadian Science Publishing. (1964). AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. [Link]

  • ResearchGate. (2025, August 10). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. [Link]

  • PMC. Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. [Link]

  • PMC. Screening of Bioactive Peptides Using an Embryonic Stem Cell-Based Neurodifferentiation Assay. [Link]

  • Aapptec Peptides. Fmoc-Lys(Boc,Me)-OH. [Link]

  • Molecular Systems Biology. (2014, April 8). The functional diversity of protein lysine methylation. [Link]

  • NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • BellBrook Labs. Methyltransferase Assay Kits. [Link]

  • PMC. Lysine methylation regulators moonlighting outside the epigenome. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Boc-L-Lys(Fmoc)(Me)-OH

This guide serves as an authoritative operational manual for the safe handling, logistics, and disposal of Boc-L-Lys(Fmoc)(Me)-OH . It is designed for researchers and laboratory managers requiring immediate, actionable s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative operational manual for the safe handling, logistics, and disposal of Boc-L-Lys(Fmoc)(Me)-OH . It is designed for researchers and laboratory managers requiring immediate, actionable safety protocols without redundant preamble.[1]

[1][2]

Part 1: Chemical Profile & Hazard Analysis

Compound Identity:

  • Common Name: Boc-L-Lys(Fmoc)(Me)-OH[1][2][3]

  • Systematic Name:

    
    -tert-Butoxycarbonyl-
    
    
    
    -(9-fluorenylmethoxycarbonyl)-
    
    
    -methyl-L-lysine (Assumed structure based on standard nomenclature; verify specific isomer via CAS on container).
  • Physical State: White to off-white powder.[1][2]

  • Primary Application: Solid-Phase Peptide Synthesis (SPPS), specifically for introducing methylated lysine residues (epigenetic markers) into peptide chains.[1][2]

Hazard Classification (GHS): While often classified as "Not Hazardous" or "Warning" (Irritant) in many SDS, treated amino acid derivatives must be handled as Potent Chemical Agents due to:

  • Bioactivity: As an amino acid analog, it may possess unknown biological activity or sensitization potential.[1][2]

  • Physical Hazard: Fine particulates can form combustible dust clouds and are easily inhaled.[1][2]

  • Solvent Synergy: Once dissolved (typically in DMF or DCM), the hazard profile shifts to that of the solvent, which acts as a vehicle for skin absorption.[1]

PropertySpecificationOperational Implication
Particle Size Fine PowderHigh risk of aerosolization; requires static control.[1][2][3]
Solubility Soluble in DMF, DCM, NMPPPE must resist organic solvents, not just the solid.[1]
Reactivity Acid/Base SensitiveIncompatible with strong oxidizers; Fmoc is base-labile (piperidine).[1][2][3]

Part 2: Personal Protective Equipment (PPE) Framework

Core Directive: PPE selection is state-dependent .[1][2][3] The gear required for weighing the solid differs from the gear required for handling the solution.[1]

Hand Protection (Glove Selection)
  • Scenario A: Handling Solid Powder (Weighing/Transfer)

    • Recommendation: Standard Nitrile gloves (minimum 4-5 mil thickness).[1][2]

    • Rationale: Nitrile provides excellent protection against dry particulates and incidental contact.[1][2]

    • Protocol: Double-gloving is recommended to prevent cross-contamination of common surfaces (door handles, balances) rather than for permeation resistance.[1][2]

  • Scenario B: Handling Solutions (Dissolved in DMF or DCM)

    • Critical Warning: Standard nitrile gloves degrade rapidly in Dichloromethane (DCM) and offer limited protection against Dimethylformamide (DMF).[1][2]

    • Recommendation (DCM): Laminate Film (Silver Shield/4H) or PVA gloves.[1][2] If dexterity is required, use double-layered Nitrile and change immediately upon any splash (Breakthrough time < 5 mins for DCM).[1][2]

    • Recommendation (DMF): High-grade Nitrile (extended cuff).[1][2] Change every 30 minutes or immediately after contact.

Respiratory & Body Protection
  • Respiratory:

    • Primary: Handling must occur inside a certified Chemical Fume Hood .[1][2]

    • Secondary (if hood unavailable): N95 or P100 particulate respirator.[1][2] Note: This does not protect against solvent vapors if the compound is in solution.[1]

  • Body:

    • Standard cotton/poly lab coat.[1][2]

    • Tyvek sleeves are recommended during weighing to prevent powder accumulation on fabric cuffs, which can transfer to wrists/watches.[1][2]

  • Eye Protection:

    • Chemical splash goggles (ANSI Z87.[1][2]1) are superior to safety glasses, especially when working with fine powders that can drift around side shields.[1][2]

Part 3: Operational Protocols

Workflow 1: Safe Weighing & Transfer (The "Static" Problem)

Protected amino acids are notoriously electrostatic.[1][2] They "jump" off spatulas, creating invisible contamination.[1]

  • Preparation: Place the balance inside the fume hood or use a localized powder containment enclosure.[1]

  • Static Control: Use an anti-static gun (ionizer) on the weighing boat and the bottle before opening.[1][2] This prevents the powder from repelling or sticking to the vessel walls.

  • Transfer:

    • Do NOT pour from the bottle.[1]

    • Use a clean, dry stainless steel spatula.[1]

    • Technique: Tap the spatula gently against the weighing boat; do not shake it.[1]

  • Cleanup: Wipe the balance area with a wet paper towel (water/ethanol) immediately after use to capture invisible dust.[1][2]

Workflow 2: Solubilization
  • Vessel: Use a glass scintillation vial or round-bottom flask. Avoid plastics that may leach plasticizers in DCM.[1][2]

  • Addition: Add solvent (DMF/DCM) slowly down the side of the vessel to avoid "puffing" the powder into the air.[1]

  • Venting: If using a vortexer, ensure the cap is tight but vent the vial immediately after mixing, as solvation enthalpies or minor off-gassing can pressurize the container.[1]

Diagram: Decision Logic for PPE & Handling

PPE_Decision_Matrix Start Start: Handling Boc-L-Lys(Fmoc)(Me)-OH State_Check Determine Physical State Start->State_Check Solid Solid Powder State_Check->Solid Weighing Solution In Solution (DMF/DCM) State_Check->Solution Synthesis PPE_Solid PPE: Nitrile Gloves + Lab Coat Engineering: Fume Hood/Balance Enclosure Risk: Inhalation of Dust Solid->PPE_Solid Solvent_Check Identify Solvent Solution->Solvent_Check Action Proceed with Experiment PPE_Solid->Action PPE_DMF Solvent: DMF PPE: Double Nitrile (Change <30 mins) Risk: Skin Absorption Solvent_Check->PPE_DMF DMF PPE_DCM Solvent: DCM PPE: Laminate/Silver Shield or Double Nitrile (Change IMMEDIATELY on contact) Risk: Rapid Permeation Solvent_Check->PPE_DCM DCM PPE_DMF->Action PPE_DCM->Action

Caption: Logic flow for selecting appropriate PPE based on the physical state and solvent system used during handling.

Part 4: Emergency & Disposal Procedures

Spill Response
  • Solid Spill:

    • Do NOT sweep dry (creates aerosols).[1][2]

    • Cover with a wet paper towel (water or ethanol).[1][2]

    • Wipe up carefully, folding the towel inward to trap particles.[1]

    • Place in a sealed bag for disposal.

  • Solution Spill:

    • Evacuate the immediate area if the solvent is volatile (DCM).[1]

    • Use chemically resistant absorbent pads (e.g., polypropylene).[1][2]

    • Place saturated pads in a dedicated hazardous waste container.[1][2]

First Aid
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sensitization risk).[1][2]

  • Skin Contact: Wash with soap and water for 15 minutes .[1][2][4][5] Do not use alcohol/solvents to clean skin, as this enhances absorption.[1]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][2][4][6][7]

Disposal
  • Unused Solid: Dispose of as Hazardous Chemical Waste .[1][2] Label as "Solid Organic Waste, Toxic/Irritant."[1]

  • Rinsate/Solution:

    • If dissolved in DCM : Halogenated Organic Waste .[1][2]

    • If dissolved in DMF : Non-Halogenated Organic Waste .[1][2]

  • Container: Triple rinse the empty bottle with a solvent (acetone/ethanol) before discarding or recycling glass.[1][2]

References

  • Merck KGaA (Sigma-Aldrich). Safety Data Sheet: Fmoc-N-Me-Lys(Boc)-OH. Retrieved from

  • American Peptide Society. Peptide Synthesis for Beginners: Safety and Handling. Retrieved from [1][2]

  • Bachem. Solid Phase Peptide Synthesis (SPPS) Explained. Retrieved from [1][2]

  • University of California, Irvine. Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from [1][2]

  • PubChem. Fmoc-Lys(Boc)-OH Compound Summary. Retrieved from [1][2]

Sources

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